Myristoleyl palmitate
Description
Properties
Molecular Formula |
C30H58O2 |
|---|---|
Molecular Weight |
450.8 g/mol |
IUPAC Name |
[(Z)-tetradec-9-enyl] hexadecanoate |
InChI |
InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30(31)32-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h10,12H,3-9,11,13-29H2,1-2H3/b12-10- |
InChI Key |
FLAHHEITAAAIJT-BENRWUELSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Myristoleyl Palmitate: A Technical Guide to its Cellular Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoleyl palmitate, a wax ester also known by its chemical name tetradecyl hexadecanoate, is a saturated lipid molecule formed from the esterification of myristyl alcohol and palmitic acid. While extensively utilized in the cosmetics and pharmaceutical industries for its emollient and thickening properties, its specific biological functions within cells are not well-characterized. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential cellular roles, the biological activities of its constituent fatty acids—myristic acid and palmitic acid—and relevant experimental methodologies for its study.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C30H60O2 |
| Molecular Weight | 452.8 g/mol |
| Synonyms | Tetradecyl hexadecanoate, Tetradecyl palmitate, Palmitic acid, tetradecyl ester |
| Appearance | White to yellowish solid |
| Solubility | Insoluble in water |
Potential Biological Functions in Cells
Direct research on the specific biological functions of this compound in mammalian cells is limited. However, based on its chemical nature as a wax ester and the known roles of its components, several potential functions can be inferred.
Energy Storage
In various organisms, particularly marine life and certain bacteria, wax esters serve as a significant form of energy storage. It is plausible that this compound could play a similar role in specific cell types or under certain metabolic conditions in mammals, acting as a depot for both fatty acids and fatty alcohols.
Membrane Interactions
As a lipid molecule, this compound may interact with cellular membranes, potentially influencing their fluidity and organization. Its hydrophobic nature would allow it to partition into the lipid bilayer, although the specifics of this interaction are not well understood.
Role in Insulin (B600854) Signaling
A significant area of interest lies in the involvement of the constituent parts of this compound—myristic acid and palmitic acid—in protein acylation, a critical post-translational modification affecting protein function and localization. Both myristic and palmitic acids have been shown to be covalently attached to the subunits of the insulin receptor.[1] This acylation may play a crucial role in the receptor's interaction with the cell membrane and its subsequent signaling cascade.[1]
Palmitate, in particular, has been demonstrated to modulate the initial steps of the insulin signaling pathway in pancreatic islets by increasing the tyrosine phosphorylation of the insulin receptor and its substrates.[2]
The following diagram illustrates the general pathway of protein acylation, which is relevant to the function of the components of this compound.
Caption: Protein acylation pathway involving myristic and palmitic acids.
Cellular Metabolism of Wax Esters
The cellular metabolism of wax esters like this compound is not extensively studied in mammalian cells. However, research in bacteria provides a model for their synthesis. This process generally involves the reduction of a fatty acyl-CoA to a fatty aldehyde, which is then further reduced to a fatty alcohol. The fatty alcohol is subsequently esterified with another fatty acyl-CoA to form a wax ester.
The following diagram outlines a potential biosynthetic pathway for this compound based on bacterial wax ester synthesis.
Caption: A proposed biosynthetic pathway for this compound.
Experimental Protocols
Studying the biological functions of this compound in cells requires specific experimental approaches. Below are detailed methodologies for key experiments.
Analysis of Cellular Uptake and Metabolism
Objective: To determine if cells can take up and metabolize this compound.
Methodology:
-
Synthesis of Labeled this compound: Synthesize radiolabeled ([¹⁴C] or [³H]) or fluorescently labeled this compound.
-
Cell Culture and Treatment: Culture the cells of interest (e.g., hepatocytes, adipocytes) and incubate them with the labeled this compound for various time points.
-
Lipid Extraction: After incubation, wash the cells to remove excess label and perform a total lipid extraction using a method such as the Bligh-Dyer or Folch extraction.
-
Chromatographic Separation: Separate the lipid classes using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification:
-
For radiolabeled compounds, scrape the corresponding spots from the TLC plate and quantify using liquid scintillation counting, or use a radiodetector for HPLC.
-
For fluorescently labeled compounds, visualize and quantify using a fluorescence scanner.
-
-
Analysis: Compare the amount of label incorporated into different lipid species (e.g., triglycerides, phospholipids, free fatty acids) to determine the metabolic fate of this compound.
Investigation of Effects on Insulin Signaling
Objective: To assess the impact of this compound on the insulin signaling pathway.
Methodology:
-
Cell Culture and Treatment: Culture insulin-responsive cells (e.g., HepG2, 3T3-L1 adipocytes) and treat them with varying concentrations of this compound for different durations.
-
Insulin Stimulation: After treatment, stimulate the cells with insulin for a short period (e.g., 10-15 minutes).
-
Protein Extraction and Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key insulin signaling proteins, including phosphorylated forms (e.g., p-Insulin Receptor, p-Akt, p-ERK) and total protein levels.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Quantification and Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Compare the results between control and this compound-treated cells.
The following diagram illustrates a typical experimental workflow for studying the effects of a lipid on a cellular signaling pathway.
Caption: A standard workflow for investigating cellular signaling.
Conclusion
This compound is a wax ester with well-established applications in the cosmetic and pharmaceutical industries. Its biological functions within cells are not yet fully elucidated, but emerging evidence suggests potential roles in energy metabolism and the modulation of cellular signaling pathways, particularly insulin signaling, through the activities of its constituent fatty acids. Further research, employing the detailed experimental protocols outlined in this guide, is necessary to fully uncover the specific cellular and molecular mechanisms of this compound. Such studies will be invaluable for researchers, scientists, and drug development professionals seeking to understand the broader impact of lipids on cellular health and disease.
References
An In-depth Technical Guide on the Role of Myristyl Palmitate and its Constituents in Lipid Metabolism
A Note on Terminology: The query specified "Myristoleyl palmitate." Extensive literature searches did not yield information on a molecule with this name. It is presumed that this is a typographical error and the intended subject was Myristyl palmitate , a wax ester, or an inquiry into the combined metabolic roles of its constituent saturated fatty acids, myristic acid and palmitic acid . This guide will focus on Myristyl palmitate and the distinct and significant roles of myristic acid and palmitic acid in lipid metabolism.
Introduction
Myristyl palmitate is a wax ester, a type of lipid formed from the esterification of myristyl alcohol (derived from myristic acid) and palmitic acid.[1][2] While wax esters are significant energy storage molecules in some marine organisms, their direct role in human lipid metabolism is minimal.[3][4] In humans, the metabolic significance of myristyl palmitate lies in its hydrolysis, which releases myristic acid and palmitic acid. These two saturated fatty acids are pivotal players in a multitude of cellular processes, ranging from energy production and storage to complex signaling pathways that regulate cellular function and are implicated in various disease states. This document provides a detailed exploration of the metabolic fates and signaling roles of myristic and palmitic acids, supported by quantitative data, experimental protocols, and pathway visualizations.
Myristyl Palmitate: A Wax Ester Perspective
Myristyl palmitate is a simple lipid belonging to the class of wax esters.[1] These are neutral lipids characterized by their insolubility in water and solid state at biological temperatures, which allows them to function as protective, water-repellent coatings in plants and insects.[3] In the context of metabolism, when ingested, myristyl palmitate would undergo hydrolysis by lipases to yield myristic acid and palmitic acid, which are then absorbed and enter their respective metabolic pathways.[5]
Caption: Hydrolysis of Myristyl Palmitate.
The Metabolic Role of Myristic Acid (C14:0)
Myristic acid, a 14-carbon saturated fatty acid, is obtained from the diet, particularly from dairy fats and coconut oil, or through endogenous synthesis.[6][7] Once inside the cell, it is activated to its coenzyme A derivative, myristoyl-CoA, and can then enter several key metabolic pathways.
Metabolic Fates of Myristic Acid
-
β-Oxidation: Myristoyl-CoA can be transported into the mitochondria and undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle for ATP production. Studies in cultured rat hepatocytes have shown that myristic acid is oxidized at a significantly higher rate than palmitic acid.[8]
-
Elongation: Myristic acid can be elongated to palmitic acid (C16:0). This process is quite efficient, with studies showing that a substantial amount of labeled myristic acid is converted to palmitic acid in hepatocytes.[8]
-
Incorporation into Lipids: Myristic acid is incorporated into various complex lipids, including triglycerides for energy storage and phospholipids (B1166683) for membrane structure.[9]
-
Protein N-Myristoylation: A key and unique function of myristic acid is its covalent attachment to the N-terminal glycine (B1666218) residue of a wide range of proteins.[6][10] This co-translational or post-translational modification, catalyzed by N-myristoyltransferase (NMT), is crucial for protein localization, stability, and function.[11][12]
Signaling Pathways Involving Myristic Acid
N-myristoylation is a critical signaling event that directs proteins to membranes and facilitates protein-protein interactions.[10] This modification is essential for the function of numerous signaling proteins, including G-protein alpha subunits and tyrosine kinases (e.g., Src family kinases), thereby playing a fundamental role in signal transduction cascades.[11]
Caption: Metabolic pathways of Myristic Acid.
The Metabolic Role of Palmitic Acid (C16:0)
Palmitic acid is the most common saturated fatty acid in the human body, accounting for 20-30% of total fatty acids.[13] It is not only obtained from the diet (e.g., palm oil, meat, and dairy) but is also the primary product of de novo lipogenesis (fatty acid synthesis) from non-lipid precursors like carbohydrates.[13][14]
Metabolic Fates of Palmitic Acid
-
De Novo Lipogenesis: In states of energy surplus, acetyl-CoA is converted to palmitate in the cytosol by the sequential actions of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).[13]
-
β-Oxidation: Similar to myristic acid, palmitoyl-CoA is a major substrate for β-oxidation, providing a significant source of cellular energy.[15]
-
Esterification: Palmitic acid is readily esterified into triglycerides for storage in adipose tissue and into phospholipids and sphingolipids, which are essential components of cellular membranes.[13]
-
Elongation and Desaturation: Palmitic acid serves as the precursor for the synthesis of other long-chain fatty acids, such as stearic acid (C18:0) through elongation, and monounsaturated fatty acids like palmitoleic acid (C16:1) through desaturation.
-
Protein S-Palmitoylation: Palmitic acid can be reversibly attached to cysteine residues of proteins via a thioester linkage.[14] This post-translational modification, known as S-palmitoylation, is critical for regulating the membrane association, trafficking, and stability of a wide array of signaling proteins.[16]
Signaling and Pathophysiological Roles of Palmitic Acid
Excessive levels of palmitic acid have been implicated as a signaling molecule in various pathological conditions. It can induce insulin (B600854) resistance, endoplasmic reticulum (ER) stress, and inflammation through pathways involving Toll-like receptor 4 (TLR4) and the activation of mTOR signaling.[15][17]
References
- 1. MYRISTYL PALMITATE CAS#: 4536-26-9 [m.chemicalbook.com]
- 2. Myristyl palmitate | C30H60O2 | CID 78294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lipid - Waxes, Fatty Acids, Esters | Britannica [britannica.com]
- 4. Comparative aspects of lipid digestion and absorption: physiological correlates of wax ester digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wax ester - Wikipedia [en.wikipedia.org]
- 6. [New regulatory and signal functions for myristic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myristic acid - Wikipedia [en.wikipedia.org]
- 8. Myristic acid, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myristic acid utilization and processing in BC3H1 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. lipidmaps.org [lipidmaps.org]
- 13. Frontiers | Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications [frontiersin.org]
- 14. Palmitic acid - Wikipedia [en.wikipedia.org]
- 15. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]
- 16. Regulatory Role of Free Fatty Acids (FFAs)—Palmitoylation and Myristoylation [scirp.org]
- 17. Palmitic acid is an intracellular signaling molecule involved in disease development - ProQuest [proquest.com]
The Biological Activity of Tetradecyl Hexadecanoate: A Technical Guide for Researchers
Disclaimer: Scientific literature directly investigating the biological activity of tetradecyl hexadecanoate (B85987) (also known as myristyl palmitate) is limited. This document provides a comprehensive overview of the known and potential biological activities of this wax ester, primarily extrapolated from studies on its constituent fatty acid, hexadecanoic acid (palmitic acid), and its simpler esters (e.g., methyl palmitate, ethyl palmitate). The information presented herein is intended to serve as a foundational guide for researchers and drug development professionals, highlighting areas for future investigation.
Introduction
Tetradecyl hexadecanoate is a wax ester formed from the esterification of hexadecanoic acid (a saturated fatty acid with 16 carbons) and tetradecanol (B45765) (myristyl alcohol, a 14-carbon fatty alcohol). Wax esters are naturally occurring lipids found in various plants and animals, where they serve diverse functions, including energy storage and protection[1]. While the specific biological roles of tetradecyl hexadecanoate are not well-defined, the well-documented activities of hexadecanoic acid and its derivatives suggest potential pharmacological relevance in several therapeutic areas. This guide summarizes the current understanding of these potential activities, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways.
Potential Biological Activities
The biological activities discussed below are primarily attributed to hexadecanoic acid and its simpler esters. It is hypothesized that tetradecyl hexadecanoate may exhibit similar properties, potentially acting as a pro-drug that releases hexadecanoic acid upon enzymatic hydrolysis.
Anticancer and Cytotoxic Activity
Hexadecanoic acid and its derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.
Quantitative Data on the Cytotoxicity of Hexadecanoic Acid and its Derivatives
| Compound | Cell Line | Assay | IC50 Value | Reference |
| N-hexadecanoic acid | HCT-116 (Human colorectal carcinoma) | MTT Assay | 0.8 µg/mL | [2] |
| Hexadecanoic acid from Turbinaria ornata | HT-29 (Human colon cancer) | MTT Assay | 36.04 µg/ml | |
| Ethyl acetate (B1210297) extract containing hexadecanoic acid | hOSCC (Human oral squamous cell carcinoma) | MTT Assay | 10.61 µg/mL | [3] |
| Ethanol extract containing hexadecanoic acid | hOSCC (Human oral squamous cell carcinoma) | MTT Assay | 15.00 µg/mL | [3] |
| Chloroform extract of Spirulina platensis (containing hexadecanoic acid tetradecyl ester) | SK-GT-4 (Human cancer cells) | Not Specified | 53.83 µg/ml |
Signaling Pathways in Hexadecanoic Acid-Induced Apoptosis
One of the key mechanisms underlying the anticancer activity of hexadecanoic acid is the induction of apoptosis, often mediated through the activation of caspases.
Figure 1. Simplified pathway of hexadecanoic acid-induced apoptosis via caspase-3 activation.
Anti-inflammatory Activity
Hexadecanoic acid and its esters have been shown to possess anti-inflammatory properties. A primary mechanism is the inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade that releases arachidonic acid from cell membranes, a precursor to pro-inflammatory prostaglandins (B1171923) and leukotrienes. Furthermore, studies on methyl and ethyl palmitate have indicated a reduction in the expression of pro-inflammatory cytokines through the inhibition of the NF-κB signaling pathway[4][5][6].
Signaling Pathway for the Anti-inflammatory Action of Palmitate Esters
Figure 2. Inhibition of the NF-κB pathway by palmitate esters, leading to reduced inflammation.
Antimicrobial and Antifungal Activity
Hexadecanoic acid and its methyl ester have demonstrated inhibitory activity against a range of pathogenic bacteria, including multidrug-resistant strains of Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae[7]. The proposed mechanism of antibacterial action involves the disruption of bacterial cell membranes. Antifungal properties have also been reported.
Antioxidant Activity
Various studies on plant extracts rich in hexadecanoic acid and its esters have reported antioxidant activities. These are often evaluated by measuring the scavenging of free radicals in vitro.
Quantitative Data on the Antioxidant Activity of Extracts Containing Hexadecanoic Acid Derivatives
| Extract/Compound Source | Assay | IC50 Value | Reference |
| Ethyl acetate fraction of Telfairia occidentalis leaf | DPPH radical scavenging | 22.56 µg/mL | |
| Methanolic extract of Syzygium litoralle containing palmitic acid | DPPH radical scavenging | 44.85 µg/mL | [8] |
| Ethyl acetate extract of Xerophyta spekei | DPPH radical scavenging | 33.00 ± 1.47 µg/mL | [9] |
| Ethyl acetate extract of Grewia tembensis leaf | DPPH radical scavenging | 69.66 ± 1.01 µg/mL | [9] |
Experimental Protocols
This section provides an overview of the methodologies commonly employed to assess the biological activities discussed above.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow for MTT Assay
References
- 1. Wax ester - Wikipedia [en.wikipedia.org]
- 2. scialert.net [scialert.net]
- 3. Palmitic acid of Musa Paradisiaca induces apoptosis through caspase-3 in human oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antifibrotic effects of methyl palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models (Journal Article) | ETDEWEB [osti.gov]
- 7. Antibacterial activities of hexadecanoic acid methyl ester and green-synthesized silver nanoparticles against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Phytochemical Profile and In Vitro Antioxidant Properties of Ethyl Acetate Extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen) - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of Myristic and Palmitic Acids as Disease Biomarkers: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on myristic acid and palmitic acid as biomarkers. Direct evidence for their condensation product, myristoleyl palmitate, as a singular biomarker in disease is currently limited in publicly available research. Therefore, this document details the roles of its constituent fatty acids, which have been more extensively studied.
Executive Summary
Myristic acid (C14:0) and palmitic acid (C16:0) are saturated fatty acids implicated in a variety of cellular processes and pathologies. Elevated levels of these fatty acids have been associated with an increased risk of several diseases, including cardiovascular conditions, metabolic syndrome, and certain cancers. Their roles in modulating inflammatory signaling pathways and post-translational protein modifications position them as potential biomarkers for disease diagnosis, prognosis, and therapeutic monitoring. This guide provides a comprehensive overview of the current understanding of myristic and palmitic acids as disease biomarkers, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.
Myristic Acid and Palmitic Acid in Disease States
Cardiovascular Disease
Elevated circulating levels of myristic and palmitic acids are linked to an increased risk of cardiovascular disease (CVD). These fatty acids contribute to the development of atherosclerosis, in part by promoting inflammation and dyslipidemia.
In a study of men with coronary atherosclerosis, serum levels of myristic acid were 59% higher and palmitic acid were 22% higher compared to a control group without coronary heart disease[1]. High levels of these saturated fatty acids are thought to contribute to the blockage of low-density lipoprotein (LDL) absorption by cells, leading to an increase in free-radical formation and contributing to the atherosclerotic process[1]. Furthermore, palmitic acid has been shown to induce apoptosis in cardiomyocytes by promoting the generation of ceramides (B1148491) and activating the mitochondrial apoptosis pathway[2].
Cancer
The roles of myristic and palmitic acids in cancer are complex and appear to be context-dependent.
Myristic acid is a substrate for N-myristoylation, a lipid modification that attaches myristate to the N-terminal glycine (B1666218) of a protein[3][4]. This process is crucial for the function of many proteins involved in oncogenic signaling, such as Src kinase[5]. Dysregulation of N-myristoylation has been implicated in the development and progression of various cancers, making the enzymes involved, N-myristoyltransferases (NMTs), potential therapeutic targets[3][5][6].
Palmitic acid has been shown to promote cancer metastasis. Tumor cells temporarily exposed to a diet rich in palmitic acid can develop a more aggressive and enduring metastatic profile, a phenomenon described as a cellular "memory"[7]. Conversely, in endometrial cancer, palmitic acid has been reported to inhibit cell proliferation and reduce tumor growth by increasing cellular stress and apoptosis[8].
Inflammatory and Metabolic Diseases
Myristic and palmitic acids are potent activators of inflammatory pathways. Palmitic acid, in particular, can activate Toll-like receptor 4 (TLR4) signaling, a key pathway in the innate immune response[9][10][11][12][13]. This activation leads to the production of pro-inflammatory cytokines and can contribute to the chronic low-grade inflammation associated with obesity and insulin (B600854) resistance[9][13].
Quantitative Data
The following tables summarize quantitative data on myristic and palmitic acid levels in various disease states as reported in the cited literature.
Table 1: Myristic Acid Levels in Disease
| Disease State | Sample Type | Patient Group (Concentration/Value) | Control Group (Concentration/Value) | Key Finding | Reference |
| Coronary Atherosclerosis | Serum | 59% higher than control | Not specified | Significantly elevated levels in patients. | [1] |
| Sepsis and SIRS | Serum | Median peak: ~180 µmol/L (Sepsis), ~160 µmol/L (SIRS) | Median peak: ~100 µmol/L | Significantly higher levels in Sepsis and SIRS patients compared to healthy controls. | |
| Type 2 Diabetes with CHD | Serum | Higher levels associated with CHD risk | Lower levels | Identified as a key biomarker for CHD risk in T2DM patients. |
Table 2: Palmitic Acid Levels in Disease
| Disease State | Sample Type | Patient Group (Concentration/Value) | Control Group (Concentration/Value) | Key Finding | Reference |
| Coronary Atherosclerosis | Serum | 22% higher than control | Not specified | Significantly elevated levels in patients. | [1] |
| Type 2 Diabetes with CHD | Serum | Higher levels associated with CHD risk | Lower levels | Identified as a key biomarker for CHD risk in T2DM patients. | |
| Postmenopausal Breast Cancer | Not Specified | High levels associated with 89% increased risk | Low levels | Positive association between high palmitic acid levels and breast cancer risk. |
Experimental Protocols
Accurate quantification of myristic and palmitic acids in biological samples is crucial for their validation as biomarkers. The following are generalized protocols for sample preparation and analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Fatty Acid Extraction from Serum/Plasma
-
Lipid Extraction:
-
To 100 µL of plasma or serum, add 400 µL of chloroform (B151607) and 200 µL of methanol (B129727) in a glass centrifuge tube[14].
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes to separate the phases[14].
-
Carefully collect the lower chloroform phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
-
Saponification (for total fatty acid analysis):
-
To the dried lipid extract, add 1 mL of 0.5 M methanolic potassium hydroxide (B78521) (KOH)[15].
-
Incubate at 90°C for 3 hours to hydrolyze the fatty acid esters[15].
-
Acidify the mixture with 6 M hydrochloric acid (HCl) and add 1 mL of water[15].
-
Extract the free fatty acids three times with 1 mL of n-hexane[15].
-
GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
-
Derivatization:
-
To the extracted and dried fatty acids, add a 10% solution of boron trifluoride (BF3) in methanol[15].
-
Incubate at 55°C for 1.5 hours to convert the fatty acids to their more volatile methyl esters (FAMEs)[15].
-
Add water and extract the FAMEs three times with n-hexane[15].
-
Dry the hexane (B92381) extract under nitrogen.
-
-
GC-MS Analysis:
-
Reconstitute the dried FAMEs in a suitable solvent (e.g., hexane).
-
Inject 1 µL of the sample into a GC-MS system equipped with a suitable capillary column (e.g., Zebron ZB-5MSi)[15].
-
Use a temperature gradient program to separate the FAMEs (e.g., 60°C to 300°C at 4°C/min)[15].
-
The mass spectrometer is typically operated in electron impact (EI) mode, scanning a mass range of m/z 45-700[15].
-
Identify and quantify the fatty acids by comparing their retention times and mass spectra to those of known standards[15].
-
LC-MS/MS Analysis of Free Fatty Acids
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum, add 295 µL of acetonitrile (B52724) containing 1% formic acid and 5 µL of an internal standard solution[16].
-
Vortex for 1 minute.
-
Centrifuge to pellet the precipitated proteins[16].
-
The supernatant is used for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto an LC-MS/MS system.
-
Chromatographic separation is typically performed using a C18 reversed-phase column.
-
The mass spectrometer is operated in negative electrospray ionization (ESI) mode.
-
Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each fatty acid and its corresponding internal standard[16].
-
Signaling Pathways and Experimental Workflows
Palmitic Acid-Induced TLR4 Signaling
Palmitic acid can act as a ligand for TLR4, initiating a pro-inflammatory signaling cascade that is implicated in atherosclerosis and insulin resistance.
Caption: Palmitic acid-induced TLR4 signaling pathway.
Protein N-Myristoylation Pathway
Myristic acid is activated to myristoyl-CoA and then transferred to the N-terminal glycine of target proteins by N-myristoyltransferase (NMT). This modification is crucial for protein localization and function, particularly in cancer-related signaling.
Caption: Protein N-myristoylation pathway.
Experimental Workflow for Fatty Acid Analysis
The following diagram illustrates a general workflow for the analysis of fatty acids from biological samples.
Caption: General experimental workflow for fatty acid analysis.
Conclusion and Future Directions
Myristic and palmitic acids are emerging as important biomarkers in a range of disease states, particularly in cardiovascular disease and cancer. Their quantification in accessible biological fluids like serum and plasma offers a promising avenue for non-invasive diagnostics and patient stratification. The intricate roles of these fatty acids in key signaling pathways provide opportunities for the development of targeted therapeutics.
Future research should focus on:
-
Standardizing analytical methods for robust and reproducible quantification of these fatty acids across different laboratories.
-
Conducting large-scale prospective clinical studies to validate their utility as predictive biomarkers for disease risk and progression.
-
Investigating the potential of targeting the metabolic and signaling pathways influenced by myristic and palmitic acids for therapeutic intervention.
-
Exploring the specific role of this compound and other wax esters in disease, an area that is currently underexplored.
By advancing our understanding of these fatty acid biomarkers, we can pave the way for improved diagnostic strategies and novel therapeutic approaches for a variety of complex diseases.
References
- 1. Changes in the blood fatty-acid profile associated with oxidative-antioxidant disturbances in coronary atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Frontiers | Protein Lipidation by Palmitoylation and Myristoylation in Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Protein N-myristoylation as a chemotherapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. benchchem.com [benchchem.com]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Dysregulated cellular metabolism drives atherosclerotic plaque progression: a multi-cellular perspective [frontiersin.org]
- 12. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. GC-MS Analysis of Fatty Acids [bio-protocol.org]
- 16. shimadzu.com [shimadzu.com]
The Role of Wax Esters in the Architecture and Function of Biological Membranes: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the function of wax esters in biological membranes, with a focus on their role in modulating membrane properties and their significance in pathogenic bacteria. This document is intended for researchers, scientists, and drug development professionals interested in lipid biology, membrane biophysics, and novel antimicrobial strategies.
Introduction: Beyond Simple Storage Lipids
Wax esters, esters of long-chain fatty acids and long-chain fatty alcohols, are highly nonpolar lipids traditionally recognized for their roles in energy storage and as hydrophobic barriers on the surfaces of plants and animals[1][2]. While their function as storage molecules in the cytoplasm of various microorganisms is well-established, their role as integral components of biological membranes is a more specialized and critical area of study. In this capacity, they are not merely passive molecules but active contributors to the structural integrity and function of the membrane, particularly in organisms that thrive in extreme environments or exhibit complex pathogenic mechanisms, such as Mycobacterium tuberculosis[3][4]. The incorporation of these large, apolar molecules into a phospholipid bilayer has profound implications for membrane fluidity, permeability, and the organism's interaction with its environment.
Biophysical Impact of Wax Esters on Membranes
The integration of wax esters into a lipid bilayer fundamentally alters its physical properties. Due to their chemical nature—lacking a polar head group—they do not align with the amphipathic phospholipids (B1166683) in a typical bilayer structure. Instead, they are thought to reside in the hydrophobic core of the membrane, increasing its thickness and reducing its fluidity.
Membrane Fluidity and Order
The long, saturated acyl chains of many wax esters increase the van der Waals interactions within the membrane's hydrophobic core. This leads to a more ordered, gel-like state, thereby decreasing overall membrane fluidity. This effect is analogous to that observed with long-chain alcohols, which are known to increase the order of lipid acyl chains[5]. The fluidity of a membrane can be quantified using fluorescent probes like Laurdan, where a higher General Polarization (GP) value indicates lower membrane fluidity. While direct studies on wax ester-phospholipid bilayers are limited, the known high melting points of saturated wax esters (often well above physiological temperatures) support their role as rigidifying agents within a membrane[6][7].
Membrane Permeability
A primary consequence of decreased membrane fluidity is a reduction in permeability. The tightly packed acyl chains in a wax ester-containing membrane create a more formidable barrier to the passive diffusion of small molecules, including water and certain nutrients. This is a critical function in the outer membrane of Mycobacterium tuberculosis, where wax esters and other complex lipids contribute to the cell wall's remarkably low permeability, a key factor in its intrinsic resistance to many antibiotics[8]. Studies on M. tuberculosis mutants deficient in wax ester synthesis have shown an increased uptake of molecules like glycerol (B35011), directly linking wax ester production to reduced cell wall permeability[8].
Quantitative Data on Wax Ester Properties and Effects
The following tables summarize key quantitative data related to the physical properties of wax esters and the effects of their constituent parts on membrane characteristics.
Table 1: Physical Properties of Representative Wax Esters
| Wax Ester (Alcohol:Acid) | Total Carbons | Saturation | Melting Temperature (°C) |
| Cetyl Palmitate (C16:0-16:0) | 32 | Saturated | 54-56 |
| Stearyl Stearate (C18:0-18:0) | 36 | Saturated | 60-62 |
| Behenyl Arachidate (C22:0-20:0) | 42 | Saturated | 70-72 |
| Oleyl Oleate (C18:1-18:1) | 36 | Monounsaturated | ~20 |
| Cetyl Oleate (C16:0-18:1) | 34 | Monounsaturated | ~23-25 |
Data synthesized from studies on wax ester physical properties. Note that the insertion of a double bond can decrease the melting temperature by approximately 30°C[6][7].
Table 2: Effect of Long-Chain Alcohols on DMPC Phospholipid Bilayer Properties
| Alcohol | Concentration (mol%) | Change in Bilayer Thickness | Change in Bending Rigidity |
| Hexanol (C6) | 5 | Decrease | Decrease |
| Octanol (C8) | 5 | Decrease | Decrease |
| Decanol (C10) | 5 | No significant change | No significant change |
| Dodecanol (C12) | 5 | Increase | Increase |
Data from a study on 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) bilayers, demonstrating that alcohols with chain lengths shorter than the lipid acyl chains are disordering, while those with matching or longer chains are ordering[5].
Case Study: Mycobacterium tuberculosis
The most extensively studied example of wax esters in a biological membrane context is the cell envelope of Mycobacterium tuberculosis. This bacterium possesses a unique and complex cell wall, with an outer membrane, or mycomembrane, that is covalently attached to a peptidoglycan-arabinogalactan layer[9]. This mycomembrane's inner leaflet is composed of mycolic acids, while the outer leaflet contains a variety of free lipids, including wax esters[9].
Under stress conditions such as iron limitation, hypoxia, and nitric oxide exposure—conditions encountered within the host—M. tuberculosis accumulates significant quantities of wax esters[3][8]. This accumulation is crucial for the bacterium's transition into a dormant, non-replicating state, which is a hallmark of latent tuberculosis infection[3][8]. The synthesis of these wax esters, driven by enzymes like fatty acyl-CoA reductases (Fcr) and wax synthases (WS), leads to a thickening and rigidification of the cell wall, reducing its permeability[8]. This adaptation helps the bacterium conserve energy and resist the host's immune response and antibiotic treatment.
Visualized Pathways and Workflows
To better understand the processes involved in the study of wax esters, the following diagrams illustrate key biological pathways and experimental workflows.
Biosynthesis of Wax Esters in M. tuberculosis
Caption: Biosynthesis pathway of wax esters in Mycobacterium tuberculosis.
General Workflow for Bacterial Lipidomics
Caption: A generalized workflow for the extraction and analysis of bacterial lipids.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of wax esters in biological membranes.
Protocol for Extraction of Non-Covalently Linked Lipids from Mycobacteria
This protocol is adapted from methods designed to efficiently extract the rich and complex lipidome of the mycobacterial cell envelope[3][4][10].
Materials:
-
Mycobacterial cell paste
-
Glass tubes with PTFE-lined screw caps
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Orbital shaker
-
Filter paper and glass funnel
-
Nitrogen gas stream
Procedure:
-
Harvest approximately 0.2 g (wet weight) of mycobacteria from a solid medium or by centrifuging a liquid culture.
-
Transfer the cell paste to a glass tube with a PTFE-lined screw cap.
-
Add 15 mL of a 1:2 (v/v) solution of chloroform:methanol to the cells.
-
Incubate the tube on an orbital shaker with constant, gentle stirring overnight at room temperature. This step extracts a broad range of polar and non-polar lipids.
-
After incubation, allow the mixture to settle for 1 hour.
-
Carefully transfer the organic solvent supernatant to a clean glass collection tube by filtering it through filter paper in a glass funnel.
-
To the remaining cellular debris, add 15 mL of a 2:1 (v/v) solution of chloroform:methanol.
-
Incubate again overnight with constant stirring at room temperature.
-
Allow the mixture to settle for 1 hour and collect the supernatant, filtering it into the same collection tube from step 6.
-
Evaporate the pooled organic solvents to dryness under a gentle stream of nitrogen gas.
-
The dried lipid extract can be resuspended in a known volume of chloroform:methanol (2:1) for storage at -20°C and subsequent analysis.
Protocol for Measuring Membrane Fluidity using Laurdan GP
This protocol describes the use of the fluorescent probe Laurdan to measure membrane fluidity in model membrane systems like Giant Unilamellar Vesicles (GUVs) or in whole cells[11][12][13][14].
Materials:
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., 1 mM in DMSO)
-
Cell suspension or GUV preparation in an appropriate buffer (e.g., PBS)
-
Fluorometer or fluorescence plate reader with excitation at ~350 nm and emission detection at 440 nm and 490 nm.
Procedure:
-
Staining: Add the Laurdan stock solution to the cell or GUV suspension to a final concentration of 5-10 µM. Mix gently and incubate in the dark at room temperature for 20-30 minutes.
-
Measurement:
-
Transfer the stained suspension to a quartz cuvette or a microplate.
-
Set the excitation wavelength of the fluorometer to 350 nm.
-
Measure the fluorescence emission intensity at 440 nm (I₄₄₀), characteristic of Laurdan in an ordered (gel-phase) lipid environment.
-
Measure the fluorescence emission intensity at 490 nm (I₄₉₀), characteristic of Laurdan in a disordered (liquid-crystalline) lipid environment.
-
-
Calculation of Generalized Polarization (GP):
-
The GP value is calculated using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)
-
GP values range from +1 (highly ordered) to -1 (highly disordered). An increase in the GP value corresponds to a decrease in membrane fluidity.
-
Protocol for Measuring Cell Permeability via Glycerol Uptake
This protocol provides a method to assess changes in bacterial cell wall permeability by measuring the uptake of a small molecule, glycerol[8][15][16][17]. It is particularly useful for comparing wild-type strains with mutants deficient in cell wall components like wax esters.
Materials:
-
Bacterial cultures (e.g., wild-type and mutant strains) grown to mid-log phase.
-
Washing buffer (e.g., PBS)
-
[¹⁴C]-Glycerol (radiolabeled) or a commercial colorimetric glycerol assay kit.
-
Scintillation fluid and counter (for radiolabeled assay) or a spectrophotometer (for colorimetric assay).
Procedure (using a colorimetric assay):
-
Cell Preparation: Harvest bacterial cells by centrifugation and wash them twice with a suitable buffer to remove any residual carbon sources from the growth medium. Resuspend the cells in the same buffer to a standardized optical density (e.g., OD₆₀₀ of 1.0).
-
Uptake Assay:
-
Initiate the assay by adding a known concentration of glycerol to the cell suspension.
-
At various time points (e.g., 0, 5, 15, 30 minutes), take aliquots of the suspension.
-
Immediately centrifuge the aliquots at high speed to pellet the cells and separate them from the supernatant.
-
-
Glycerol Measurement:
-
Carefully collect the supernatant from each time point.
-
Measure the concentration of glycerol remaining in the supernatant using a commercial glycerol assay kit according to the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a colored or fluorescent product measurable with a plate reader.
-
-
Calculation:
-
Calculate the amount of glycerol taken up by the cells at each time point by subtracting the amount remaining in the supernatant from the initial amount added.
-
Plot glycerol uptake over time. A steeper slope indicates a higher rate of uptake and thus greater membrane permeability.
-
Conclusion and Future Directions
Wax esters are critical modulators of membrane properties, particularly in organisms that require a highly robust and impermeable cell envelope. In M. tuberculosis, they are intrinsically linked to the pathogen's ability to enter a dormant state and resist external stresses, making the enzymes of their biosynthesis pathway attractive targets for novel drug development.
Future research should focus on developing more sophisticated model membrane systems that incorporate wax esters to allow for a more precise biophysical characterization of their effects. Quantitative lipidomics, combined with advanced microscopy techniques, will further elucidate the specific localization and dynamic behavior of these lipids within the complex architecture of bacterial cell walls. A deeper understanding of how wax esters influence membrane protein function and host-pathogen interactions will be crucial for leveraging this knowledge in the development of new therapeutic strategies.
References
- 1. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [jove.com]
- 2. Video: Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [jove.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bioone.org [bioone.org]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. youtube.com [youtube.com]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Team:Northwestern/Notebook/Protocols/Glycerol - 2011.igem.org [2011.igem.org]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. 3hbiomedical.com [3hbiomedical.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Methodological & Application
Myristoleyl Palmitate: Application Notes and Protocols for Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoleyl palmitate is a wax ester that, due to its lipophilic nature and physicochemical properties, holds potential as a key excipient in the development of various drug delivery systems. Its structural similarity to endogenous lipids suggests good biocompatibility, making it an attractive candidate for formulating nanoparticles, liposomes, and other carriers designed to improve the therapeutic index of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the utilization of this compound in drug delivery research.
It is important to note that while the physicochemical properties of the closely related saturated ester, myristyl palmitate, are available, specific quantitative data on drug delivery systems exclusively using this compound is limited in publicly available literature. Therefore, the following protocols and data tables are presented as representative examples based on established methodologies for similar lipid-based carriers. Researchers are encouraged to use these as a foundation for empirical formulation development and optimization.
Physicochemical Properties of Myristyl Palmitate
A clear understanding of the physicochemical properties of the lipid is crucial for designing stable and effective drug delivery systems.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₆₀O₂ | [1] |
| Molecular Weight | 452.8 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 49-51 °C | |
| Solubility | Insoluble in water; slightly soluble in chloroform (B151607) and hexane. | |
| LogP (estimated) | 14.032 |
Application Notes
This compound's waxy nature and melting point make it a versatile component for various drug delivery platforms.
Solid Lipid Nanoparticles (SLNs)
As a solid lipid at physiological temperatures, this compound can form the core matrix of SLNs. These systems are particularly advantageous for the controlled release of lipophilic drugs. The solid lipid core can protect encapsulated drugs from chemical degradation and offer sustained release profiles. The biocompatibility of this compound is expected to be high, minimizing potential toxicity.
Liposomes
In liposomal formulations, this compound can be incorporated into the lipid bilayer to modify its fluidity and stability. For lipophilic drugs, its inclusion can enhance drug loading within the bilayer. The presence of a waxy ester may also reduce the permeability of the liposome (B1194612) membrane, leading to better drug retention and a more controlled release profile.
Nanoemulsions
In nanoemulsions, this compound can constitute a part of the oil phase. Its inclusion can help to solubilize poorly water-soluble drugs, a critical step for enhancing their oral bioavailability or for topical delivery. The specific properties of this compound may influence droplet size and stability of the nanoemulsion.
Transdermal Drug Delivery
Fatty acid esters are known to act as penetration enhancers in transdermal formulations. This compound can potentially fluidize the lipids of the stratum corneum, reducing the barrier function of the skin and facilitating the permeation of APIs into deeper skin layers or the systemic circulation.
Experimental Protocols
The following are detailed, generalized protocols for the preparation of various drug delivery systems using this compound. These should be adapted and optimized for specific drug candidates and desired formulation characteristics.
Protocol 1: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes the preparation of SLNs using a high-pressure homogenization technique, suitable for encapsulating lipophilic drugs.
Materials:
-
This compound
-
Lipophilic Drug
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Co-surfactant (optional, e.g., soy lecithin)
-
Purified Water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer with heating
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the required amounts of this compound and the lipophilic drug.
-
Melt the this compound by heating it in a beaker to approximately 5-10 °C above its melting point (e.g., 60 °C) on a heated magnetic stirrer.
-
Once melted, add the drug to the molten lipid and stir until a clear, homogenous lipid phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant (and co-surfactant, if used) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (e.g., 60 °C).
-
-
Formation of the Pre-emulsion:
-
Pour the hot aqueous phase into the hot lipid phase under continuous stirring with a magnetic stirrer.
-
Immediately homogenize the mixture using a high-shear homogenizer at a high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.
-
Homogenize the emulsion at a high pressure (e.g., 500-1500 bar) for several cycles (typically 3-5 cycles).
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring.
-
As the lipid solidifies, SLNs will be formed.
-
-
Characterization:
-
Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency (EE) and drug loading (DL) by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles.
-
Workflow for Solid Lipid Nanoparticle (SLN) Preparation.
Protocol 2: Preparation of this compound-Containing Liposomes by Thin-Film Hydration
This protocol details the preparation of multilamellar vesicles (MLVs) which can be further processed to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
Materials:
-
This compound
-
Phospholipid (e.g., Phosphatidylcholine - PC)
-
Cholesterol (optional, for membrane stabilization)
-
Lipophilic Drug
-
Organic Solvent (e.g., Chloroform, Methanol, or a mixture)
-
Aqueous Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
Equipment:
-
Rotary evaporator
-
Round-bottom flask
-
Water bath
-
Vortex mixer
-
Extruder (optional, for size reduction)
-
Syringes
Procedure:
-
Formation of the Lipid Film:
-
Dissolve this compound, phospholipid, cholesterol (if used), and the lipophilic drug in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the boiling point of the solvent and the glass transition temperature of the lipids (e.g., 40-50 °C).
-
Continue rotation until a thin, dry lipid film is formed on the inner wall of the flask.
-
Keep the flask under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration of the Lipid Film:
-
Add the aqueous buffer to the flask.
-
Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the lipid phase transition temperature (e.g., 60 °C) for about 1 hour.
-
Vortex the resulting suspension intermittently to ensure complete hydration and formation of MLVs.
-
-
Size Reduction (Optional):
-
For a more uniform size distribution, the MLV suspension can be downsized.
-
Sonication: Sonicate the suspension using a probe sonicator in an ice bath to form SUVs.
-
Extrusion: To form LUVs of a defined size, pass the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm or 200 nm) using a lipid extruder. This is typically done 10-20 times.
-
-
Purification:
-
Remove the unencapsulated drug by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
-
-
Characterization:
-
Determine the vesicle size, PDI, and zeta potential.
-
Calculate the encapsulation efficiency and drug loading.
-
Workflow for Liposome Preparation by Thin-Film Hydration.
Protocol 3: Preparation of this compound-Based Nanoemulsion by Spontaneous Emulsification
This protocol describes a low-energy method for preparing nanoemulsions, suitable for thermolabile drugs.
Materials:
-
This compound
-
Oil (e.g., Medium-chain triglycerides - MCT)
-
Lipophilic Drug
-
Surfactant (e.g., Tween® 80)
-
Co-surfactant (e.g., Transcutol®, Ethanol)
-
Purified Water
Equipment:
-
Magnetic stirrer
-
Beakers
-
Pipettes
Procedure:
-
Preparation of the Organic Phase:
-
In a beaker, mix this compound, the oil, the surfactant, and the co-surfactant.
-
Gently heat the mixture if necessary to ensure this compound is fully dissolved and the phase is homogenous.
-
Dissolve the lipophilic drug in this organic phase.
-
-
Formation of the Nanoemulsion:
-
In a separate beaker, place the required amount of purified water.
-
While stirring the aqueous phase with a magnetic stirrer at a moderate speed, add the organic phase dropwise.
-
Continue stirring for a set period (e.g., 30 minutes) to allow for the spontaneous formation and stabilization of the nanoemulsion droplets. The mixture should turn from cloudy to a clear or bluish-translucent appearance.
-
-
Equilibration:
-
Allow the nanoemulsion to equilibrate at room temperature for a few hours.
-
-
Characterization:
-
Measure the droplet size, PDI, and zeta potential.
-
Assess the drug content.
-
Evaluate the stability of the nanoemulsion over time by monitoring for any signs of phase separation, creaming, or cracking.
-
Workflow for Nanoemulsion Preparation.
Quantitative Data Summary
The following tables present hypothetical or example data for drug delivery systems formulated with a lipid similar to this compound (e.g., myristyl myristate). These values should be considered as a starting point for formulation development.[2]
Table 1: Example Characteristics of Solid Lipid Nanoparticles (SLNs)
| Parameter | Value |
| Particle Size (nm) | 100 - 250 |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential (mV) | -5 to -30 |
| Encapsulation Efficiency (%) | 70 - 95% (for lipophilic drugs) |
| Drug Loading (%) | 1 - 10% |
Table 2: Example Characteristics of Liposomes
| Parameter | Value |
| Vesicle Size (nm) | 80 - 200 (LUVs) |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -10 to +10 (depending on lipid composition) |
| Encapsulation Efficiency (%) | 50 - 90% (for lipophilic drugs) |
| Drug Loading (%) | 0.5 - 5% |
Table 3: Example Characteristics of Nanoemulsions
| Parameter | Value |
| Droplet Size (nm) | 20 - 150 |
| Polydispersity Index (PDI) | < 0.25 |
| Zeta Potential (mV) | Near neutral or slightly negative |
| Drug Content (%) | > 99% (drug is dissolved in the oil phase) |
Visualization of Mechanisms
Transdermal Penetration Enhancement
This compound, as a fatty acid ester, can enhance the penetration of drugs through the skin by interacting with the stratum corneum.
Mechanism of Transdermal Penetration Enhancement.
Signaling Pathways
As of the current literature review, no specific signaling pathways have been identified to be directly modulated by this compound itself in the context of drug delivery. The effect on signaling pathways would be dependent on the encapsulated active pharmaceutical ingredient. For illustrative purposes, the diagram below shows a simplified representation of the NF-κB signaling pathway, which is a common target for anti-inflammatory drugs that could potentially be delivered using a this compound-based system.
Example of Drug Action on a Signaling Pathway.
References
Application Note: Quantification of Myristyl Palmitate in Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myristyl palmitate is a wax ester formed from the formal condensation of the carboxy group of palmitic acid with the hydroxy group of myristyl alcohol (tetradecan-1-ol)[1]. As a lipid molecule, it can be found in various biological systems and may play roles in energy storage and lipid metabolism. Accurate quantification of myristyl palmitate in tissue samples is crucial for understanding its physiological and pathological significance. This document provides detailed protocols for the quantification of myristyl palmitate using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) via indirect analysis of its constituent fatty acid, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for direct analysis of the intact molecule.
Method 1: Indirect Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the extraction of total lipids from the tissue, followed by saponification (alkaline hydrolysis) of the myristyl palmitate wax ester to liberate palmitic acid. The resulting free fatty acid is then derivatized to its fatty acid methyl ester (FAME), palmitate methyl ester, which is volatile and suitable for GC-MS analysis. Quantification is achieved by comparing the peak area of the analyte to that of a known internal standard.
Experimental Workflow: GC-MS Method
Detailed Experimental Protocol: GC-MS
1. Tissue Homogenization: a. Weigh approximately 50-100 mg of frozen tissue. b. Homogenize the tissue in a suitable volume of ice-cold phosphate-buffered saline (PBS) using a mechanical homogenizer (e.g., Dounce or Potter-Elvehejem)[2]. c. Record the final volume of the homogenate.
2. Total Lipid Extraction (Adapted from Folch Method)[3][4][5]: a. To a glass tube with a Teflon-lined cap, add 1 part of the tissue homogenate. b. Add 20 parts of a chloroform (B151607):methanol (2:1, v/v) solvent mixture. To minimize oxidation of unsaturated lipids, 0.01% butylated hydroxytoluene (BHT) can be added to the chloroform[2]. c. Vortex vigorously for 2 minutes and agitate for 20 minutes at room temperature. d. Add 0.2 parts of 0.9% NaCl solution to the mixture to induce phase separation. e. Centrifuge at 2,000 x g for 10 minutes to separate the layers. f. Carefully collect the lower organic layer (chloroform layer containing lipids) using a glass Pasteur pipette and transfer to a clean tube. g. Dry the extracted lipids under a stream of nitrogen gas.
3. Saponification and Derivatization to FAMEs[6][7][8]: a. To the dried lipid extract, add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol[6][7]. b. Add an internal standard (e.g., heptadecanoic acid, C17:0) for quantification. c. Tightly cap the tube and heat at 60°C for 10 minutes in a heating block or water bath[7]. d. Cool the tube to room temperature. e. Add 1 mL of hexane (B92381) and 1 mL of water to the tube. f. Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer[7]. g. Centrifuge briefly to separate the layers and carefully transfer the upper hexane layer containing the FAMEs to a GC vial.
4. GC-MS Analysis: a. Inject 1 µL of the sample into the GC-MS system. b. The FAMEs are separated on the GC column and detected by the mass spectrometer.
Data Presentation: GC-MS Parameters
| Parameter | Recommended Setting | Purpose |
| Gas Chromatograph | Agilent 6890N or similar | Separation of FAMEs |
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar | Stationary phase for separation based on boiling point and polarity[9] |
| Carrier Gas | Helium at 1 mL/min | Mobile phase |
| Injector Temperature | 250°C | Ensures volatilization of the sample |
| Oven Program | Start at 60°C, ramp at 3°C/min to 250°C | Temperature gradient to elute compounds with different boiling points[9] |
| Mass Spectrometer | Agilent 5973 or similar | Detection and quantification |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragmentation of molecules for identification |
| Scan Range | m/z 50-550 | Mass range to detect target ions |
| Quantifier Ion (Palmitate Methyl Ester) | m/z 270 (Molecular Ion) | Primary ion used for quantification |
| Qualifier Ions (Palmitate Methyl Ester) | m/z 74, 87, 143 | Secondary ions for identity confirmation |
Method 2: Direct Quantification by LC-MS/MS
This method allows for the direct measurement of the intact myristyl palmitate molecule, offering higher specificity and avoiding the lengthy derivatization process. After lipid extraction, the sample is analyzed by LC-MS/MS using Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.
Experimental Workflow: LC-MS/MS Method
Detailed Experimental Protocol: LC-MS/MS
1. Tissue Homogenization: a. Follow the same procedure as described in the GC-MS method (Section 1.a-c).
2. Total Lipid Extraction (Adapted from Bligh & Dyer Method)[2][3][4]: a. To 0.8 parts of tissue homogenate in a glass tube, add 1 part chloroform and 2 parts methanol[2]. b. Shake well, then add another 1 part chloroform and 1 part water. c. Shake vigorously and centrifuge at low speed (e.g., 1000 x g) for 10 minutes to achieve phase separation. d. Collect the lower chloroform layer containing the lipids. e. Add an internal standard (e.g., a C13-labeled myristyl palmitate) for accurate quantification. f. Dry the extract under a stream of nitrogen. g. Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1, v/v).
3. LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. The intact myristyl palmitate is separated by reverse-phase chromatography and quantified by the mass spectrometer operating in MRM mode.
Data Presentation: LC-MS/MS Parameters
| Parameter | Recommended Setting | Purpose |
| Liquid Chromatograph | Agilent 1290 Infinity LC or similar | Separation of lipids[10] |
| Column | C18 or C30 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Stationary phase for separating hydrophobic molecules[10][11] |
| Mobile Phase A | Water with 0.1% Formic Acid & 10 mM Ammonium Formate | Aqueous mobile phase |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10) with 0.1% Formic Acid | Organic mobile phase |
| Flow Rate | 0.3 mL/min | |
| Gradient | Linear gradient from 60% B to 100% B over 10 min | Elution of lipids based on hydrophobicity |
| Mass Spectrometer | Triple Quadrupole (e.g., Agilent, Sciex, Thermo) | Detection and quantification |
| Ionization Mode | ESI+ or APCI+ | Ionization of the intact molecule |
| MRM Transition | Precursor Ion (e.g., [M+NH₄]⁺) → Product Ion | Specific transition for highly selective quantification |
| Collision Energy | To be optimized for the specific instrument and analyte | Energy for fragmentation in the collision cell |
Biological Context: Role of Palmitate in Cell Signaling
The palmitate component of myristyl palmitate is a 16-carbon saturated fatty acid. In cells, palmitic acid is a key substrate for S-palmitoylation, a reversible post-translational modification where the fatty acid is attached to cysteine residues of proteins[12]. This process is critical for regulating protein trafficking, localization to membranes, stability, and activity, thereby impacting numerous signaling pathways, such as those involving G-protein coupled receptors[12].
Signaling Pathway: Protein Palmitoylation
Summary and Method Comparison
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of myristyl palmitate. The choice of method depends on the available instrumentation, the required specificity, and sample throughput.
| Feature | GC-MS (Indirect Method) | LC-MS/MS (Direct Method) |
| Analyte | Palmitate Methyl Ester | Intact Myristyl Palmitate |
| Specificity | Moderate; quantifies total palmitic acid from saponifiable lipids. | High; specific to the intact wax ester molecule. |
| Sample Prep | More complex; requires hydrolysis and derivatization[6][7]. | Simpler; direct analysis after extraction. |
| Throughput | Lower due to longer sample preparation time. | Higher due to simpler preparation. |
| Advantages | Widely available instrumentation; robust for fatty acid analysis. | High sensitivity and specificity; no derivatization artifacts. |
| Disadvantages | Indirect measurement; potential for loss during multiple steps. | Requires more specialized instrumentation (tandem MS). |
References
- 1. Myristyl palmitate | C30H60O2 | CID 78294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lipid Profiling Extraction Method for Animal Tissue - Kansas Lipidomics Research Center [k-state.edu]
- 3. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. Regulatory Role of Free Fatty Acids (FFAs)—Palmitoylation and Myristoylation [scirp.org]
Application Notes & Protocols: Myristoleyl Palmitate as a Novel Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding their roles in health and disease. Internal standards are essential for correcting analytical variability introduced during sample preparation and analysis. While stable isotope-labeled lipids are considered the gold standard, the development and application of novel, structurally representative standards are crucial for expanding the coverage of the lipidome.
This document outlines the application of myristoleyl palmitate, a wax ester, as a novel internal standard for the quantification of medium to long-chain wax esters and other non-polar lipids in complex biological matrices. This compound, composed of myristoleic acid (C14:1) and palmitoleyl alcohol (C16:1), offers a unique structure that can be distinguished from endogenous saturated and monounsaturated wax esters of similar chain lengths, making it a potentially valuable tool in targeted and untargeted lipidomics workflows.
Chemical Properties and Rationale for Use
This compound possesses distinct chemical properties that make it a suitable candidate for an internal standard.
| Property | Value | Reference |
| Molecular Formula | C30H58O2 | ChemSpider |
| Molecular Weight | 450.78 g/mol | PubChem |
| Structure | Myristoleic acid esterified to Palmitoleyl alcohol | - |
| Physical State | Waxy solid or liquid at room temperature | Inferred from similar wax esters |
| Solubility | Soluble in organic solvents (e.g., chloroform (B151607), hexane, methanol) | General property of lipids |
The presence of a monounsaturated fatty acid and a monounsaturated fatty alcohol provides a specific mass and chromatographic behavior that can be readily distinguished from endogenous, typically saturated, wax esters. Its non-polar nature makes it an ideal internal standard for extraction and chromatography methods targeting neutral lipids.
Experimental Protocols
Preparation of this compound Internal Standard Stock Solution
Objective: To prepare a concentrated stock solution of this compound for spiking into biological samples.
Materials:
-
This compound (high purity, >99%)
-
Chloroform/Methanol (B129727) (2:1, v/v), HPLC grade
-
Glass volumetric flasks
-
Analytical balance
Protocol:
-
Accurately weigh 10 mg of this compound using an analytical balance.
-
Transfer the weighed standard to a 10 mL glass volumetric flask.
-
Dissolve the standard in a small volume of chloroform/methanol (2:1, v/v).
-
Once fully dissolved, bring the volume up to 10 mL with the same solvent mixture to achieve a final concentration of 1 mg/mL.
-
Store the stock solution in a tightly sealed glass vial at -20°C.
Lipid Extraction from Plasma using this compound Internal Standard
Objective: To extract lipids from a plasma sample while incorporating the this compound internal standard for quantification.
Materials:
-
Plasma sample
-
This compound internal standard working solution (e.g., 10 µg/mL in chloroform/methanol)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
Centrifuge
Protocol:
-
Thaw frozen plasma samples on ice.
-
In a glass centrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 10 µg/mL this compound internal standard working solution to the plasma.
-
Add 1 mL of chloroform and 0.5 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Add 0.25 mL of deionized water and vortex for another 30 seconds.
-
Centrifuge the sample at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS or GC-MS analysis (e.g., 100 µL of isopropanol/acetonitrile, 1:1, v/v).
LC-MS/MS Analysis of Wax Esters
Objective: To quantify wax esters using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-100% B; 15-18 min: 100% B; 18-20 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole or high-resolution mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Hypothetical) | This compound: Precursor ion (e.g., [M+NH4]+) -> Product ion (e.g., fragment corresponding to the neutral loss of palmitoleyl alcohol) |
Data Presentation
The use of this compound as an internal standard allows for the accurate quantification of various wax ester species. Below is a table summarizing hypothetical quantitative data obtained from a lipidomics experiment analyzing plasma from healthy controls and a disease cohort.
| Wax Ester Species | Retention Time (min) | Healthy Control (ng/mL, Mean ± SD) | Disease Cohort (ng/mL, Mean ± SD) | Fold Change | p-value |
| This compound (IS) | 8.5 | N/A | N/A | N/A | N/A |
| Palmitoyl Palmitate (16:0/16:0) | 9.2 | 150.3 ± 25.1 | 280.6 ± 45.3 | 1.87 | <0.01 |
| Stearoyl Palmitate (18:0/16:0) | 9.8 | 85.7 ± 12.4 | 155.2 ± 20.1 | 1.81 | <0.01 |
| Oleoyl Stearate (18:1/18:0) | 10.5 | 110.2 ± 18.9 | 95.4 ± 15.6 | 0.87 | >0.05 |
Mandatory Visualizations
Caption: Experimental workflow for lipidomics using an internal standard.
Caption: Potential metabolic pathway for wax ester synthesis.
Conclusion
This compound presents a promising, novel internal standard for the quantification of wax esters and other non-polar lipids in lipidomics research. Its unique structure allows for clear differentiation from endogenous lipids, and its chemical properties are well-suited for standard lipid extraction and chromatographic techniques. The detailed protocols and methodologies provided herein offer a framework for the validation and implementation of this compound in targeted and untargeted lipidomics workflows, paving the way for more accurate and comprehensive lipid analysis in various research and development settings.
Application Notes and Protocols for the Formulation of Lipid Nanoparticles with Myristoleyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the formulation, characterization, and potential application of lipid nanoparticles (LNPs) utilizing Myristoleyl Palmitate as a core structural lipid. As the use of this compound in this context represents a novel approach, this guide draws upon established methodologies for similar lipid excipients, such as cetyl palmitate and myristyl myristate, to provide a robust starting point for research and development. The protocols detailed herein focus on the preparation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) via the hot homogenization and ultrasonication method. Detailed procedures for critical quality attribute assessment, including particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency, are provided.
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutics, from small molecules to nucleic acids. Their success is rooted in their biocompatibility, capacity for drug protection, and versatility in modulating release profiles. LNPs are broadly categorized into types such as liposomes, Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs).
SLNs are colloidal carriers where the lipid core is solid at both room and body temperature. NLCs are a second generation of these particles, created by blending solid lipids with a liquid lipid (oil), which forms imperfections in the crystal lattice, thereby increasing drug loading capacity and reducing potential drug expulsion during storage.
This compound is a wax ester, a class of lipids that has been successfully used in the formation of SLNs and NLCs. Its physicochemical properties, including a melting point suitable for hot homogenization techniques, make it a promising candidate as a core lipid matrix. These nanoparticles are particularly well-suited for topical and transdermal drug delivery, where they can enhance skin penetration and provide controlled release of the encapsulated active pharmaceutical ingredient (API).[1][2]
This application note details a representative protocol for the formulation of LNPs using this compound and provides the necessary methods for their thorough characterization.
Physicochemical Data & Formulations
Quantitative data from nanoparticle formulations are critical for comparability and optimization. While specific data for this compound LNPs are not yet established in published literature, Table 1 provides representative data from an analogous formulation using Cetyl Palmitate to guide experimental expectations.[3] Table 2 outlines a proposed formulation for initiating experiments with this compound.
Table 1: Representative Physicochemical Characteristics of Cetyl Palmitate-Based Nanostructured Lipid Carriers (NLCs)
| Parameter | Formulation A (NLC)[3] | Formulation B (SLN - Hypothetical) |
| Core Lipid | Cetyl Palmitate / Caprylic Triglyceride | This compound |
| Particle Size (Z-average) | 180 - 240 nm | Target: 150 - 300 nm |
| Polydispersity Index (PDI) | < 0.200 | Target: < 0.250 |
| Zeta Potential | -40 to -50 mV | Target: > |-30 mV| |
| Encapsulation Efficiency (%) | ~100% (for Coenzyme Q10) | Target: > 80% |
Table 2: Proposed Starting Formulation for this compound SLNs
| Component | Role | Suggested Concentration (% w/v) |
| This compound | Solid Lipid Matrix | 5.0 - 10.0% |
| Poloxamer 188 / Tween® 80 | Surfactant / Stabilizer | 1.0 - 2.5% |
| Lipophilic Drug (e.g., Retinoid) | Active Pharmaceutical Ingredient | 0.1 - 1.0% |
| Purified Water | Aqueous Phase | q.s. to 100% |
Experimental Protocols
Protocol for LNP Formulation via Hot Homogenization & Ultrasonication
This method is suitable for thermostable APIs and lipids like this compound.[4][5]
Materials:
-
This compound
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Active Pharmaceutical Ingredient (API), lipophilic
-
Purified, deionized water
-
Beakers and magnetic stir bars
-
Water bath or heating plate
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Ice bath
Procedure:
-
Preparation of Lipid Phase: Accurately weigh this compound and the lipophilic API. Place them in a glass beaker and heat to 5-10°C above the melting point of the lipid (this compound melts around 49-51°C) until a clear, homogenous lipid melt is obtained.[6][7]
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Poloxamer 188) in purified water. Heat this aqueous phase to the same temperature as the lipid phase.
-
Formation of Pre-emulsion: Add the hot aqueous phase to the molten lipid phase dropwise while stirring with a magnetic stirrer. Following the addition, homogenize the mixture using a high-shear homogenizer at 10,000-15,000 rpm for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.[8]
-
Nanoparticle Formation: Immediately subject the hot pre-emulsion to high-energy dispersion using a probe sonicator. Sonicate for 15-30 minutes. The energy input should be optimized to achieve the desired particle size.[9]
-
Cooling and Recrystallization: Transfer the resulting hot nanoemulsion to an ice bath and continue stirring. Rapid cooling facilitates the recrystallization of the lipid, forming solid lipid nanoparticles.
-
Storage: Store the resulting SLN dispersion at 4°C for further characterization.
Protocol for LNP Characterization
These parameters are crucial for predicting the stability and in vivo fate of LNPs.[10][11][12]
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Dilute the LNP dispersion with purified water to an appropriate concentration to avoid multiple scattering effects (typically a slightly hazy suspension is ideal).
-
Transfer the diluted sample to a disposable cuvette.
-
For particle size and PDI, perform the measurement using DLS at 25°C. The instrument measures the fluctuations in scattered light intensity due to Brownian motion to calculate the hydrodynamic diameter (Z-average) and the width of the size distribution (PDI).[10]
-
For zeta potential, transfer the diluted sample to a specific folded capillary cell. The instrument applies an electric field and measures the velocity of the particles to determine their surface charge.
-
Perform all measurements in triplicate.
EE determines the percentage of the initial drug that has been successfully entrapped within the nanoparticles.
Principle: This protocol involves separating the free, unencapsulated drug from the drug-loaded LNPs and quantifying both. A common method is ultrafiltration-centrifugation.[13][14]
Procedure:
-
Place a known amount of the LNP dispersion into an ultrafiltration unit (e.g., Amicon® Ultra with a molecular weight cutoff that retains the LNPs but allows free drug to pass).
-
Centrifuge the unit according to the manufacturer's instructions to separate the aqueous phase containing the free drug (filtrate) from the concentrated LNP dispersion (retentate).
-
Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy).
-
Calculate the total amount of drug in the initial dispersion.
-
Calculate EE and DL using the following equations:
-
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
DL (%) = (Total Drug - Free Drug) / Total Weight of Lipids * 100
-
Application: Topical Drug Delivery
SLNs and NLCs formulated with waxy lipids like this compound are excellent candidates for topical delivery. They can form an occlusive film on the skin, enhancing hydration and improving the penetration of the encapsulated API into the skin layers.[1][2][15]
The mechanism involves a combination of factors:
-
Occlusion: The lipid film reduces transepidermal water loss, increasing skin hydration and loosening the compact structure of the stratum corneum.
-
Lipid Penetration: The lipid nature of the nanoparticles allows for favorable interaction and fusion with the lipid lamellae of the stratum corneum.
-
Sustained Release: The solid matrix provides a controlled and sustained release of the drug into the skin, maintaining a therapeutic concentration for an extended period.[16]
Conclusion and Future Perspectives
This compound presents a viable and novel excipient for the formulation of solid lipid nanoparticles and nanostructured lipid carriers. The protocols outlined in this document provide a foundational methodology for producing and characterizing these nanoparticles. Based on analogous lipid systems, it is anticipated that this compound-based LNPs will exhibit favorable characteristics for drug delivery, particularly for topical applications.
Further research should focus on optimizing formulation parameters, such as the lipid-to-surfactant ratio and drug loading, to achieve desired physicochemical properties. In vitro release studies, skin permeation assays, and in vivo efficacy and safety studies will be essential to fully elucidate the potential of this promising new formulation platform.
References
- 1. Solid Lipid Nanoparticles for Topical Drug Delivery: Mechanisms, Dosage Form Perspectives, and Translational Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cetyl palmitate-based NLC for topical delivery of Coenzyme Q(10) - development, physicochemical characterization and in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. remedypublications.com [remedypublications.com]
- 5. researchgate.net [researchgate.net]
- 6. 4536-26-9 CAS MSDS (MYRISTYL PALMITATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. MYRISTYL PALMITATE manufacturers and suppliers in india [chemicalbook.com]
- 8. jptcp.com [jptcp.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. research.torrens.edu.au [research.torrens.edu.au]
- 12. mdpi.com [mdpi.com]
- 13. waters.com [waters.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ovid.com [ovid.com]
Myristoleyl Palmitate: Application Notes and Protocols for Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoleyl palmitate is a wax ester that results from the formal condensation of myristoleyl alcohol and palmitic acid.[1][2][3][4] It functions as an emollient, thickening agent, and excipient in topical and transdermal drug delivery systems.[1] Its lipophilic nature and occlusive properties make it a valuable component in creams, lotions, and ointments, where it helps to soften and moisturize the skin by forming a protective barrier to prevent moisture loss.[1] In pharmaceutical formulations, this compound is investigated for its potential to enhance the skin penetration of active pharmaceutical ingredients (APIs), thereby improving drug bioavailability.[1]
These application notes provide a comprehensive overview of the use of this compound in topical formulations, including its physicochemical properties, potential applications, and detailed experimental protocols for its evaluation.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for formulation development.
| Property | Value | Reference |
| Chemical Name | Tetradecyl hexadecanoate | [3] |
| Synonyms | Myristyl Palmitate, Palmitic acid, tetradecyl ester | [3] |
| Molecular Formula | C30H60O2 | [3][4] |
| Molecular Weight | 452.8 g/mol | [3] |
| Appearance | White to yellowish waxy solid | [1] |
| Solubility | Insoluble in water | [1] |
| Melting Point | High melting point (specific value not consistently reported) | [1] |
Applications in Topical Formulations
This compound serves several key functions in topical drug delivery systems:
-
Emollient: It imparts a smooth and soft feel to the skin, improving the sensory characteristics of the formulation.[1]
-
Thickening Agent: It contributes to the desired viscosity and consistency of creams and ointments.[1]
-
Occlusive Agent: By forming a thin film on the skin, it reduces transepidermal water loss (TEWL), leading to increased skin hydration. This hydrating effect can also facilitate drug absorption.
-
Penetration Enhancer: Its lipid nature allows it to interact with the stratum corneum, potentially disrupting the lipid bilayer and increasing the permeation of APIs.[1]
-
Stabilizer: It can help to stabilize emulsions and prevent phase separation.[1]
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes the methodology to evaluate the effect of this compound on the skin penetration of a model drug.
Objective: To quantify the permeation of an API from a topical formulation containing this compound through an ex vivo skin model.
Workflow for In Vitro Skin Permeation Study:
Caption: Workflow for conducting an in vitro skin permeation study.
Materials and Equipment:
-
Franz diffusion cells
-
Excised skin (e.g., porcine ear, human cadaver)
-
Topical formulation with and without this compound
-
Receptor medium (e.g., phosphate-buffered saline, PBS)
-
Water bath with circulator
-
Magnetic stirrers
-
Syringes and needles
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Skin Preparation:
-
Thaw frozen excised skin at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into sections suitable for mounting on the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor compartment and place the cell in a water bath maintained at 32°C.
-
-
Formulation Application:
-
Apply a known amount (e.g., 10 mg/cm²) of the topical formulation evenly onto the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment through the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the concentration of the API in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C, where C is the concentration of the API in the donor formulation.
-
Calculate the Enhancement Ratio (ER) by dividing the flux of the formulation with this compound by the flux of the control formulation (without this compound).
-
Formulation Stability Study
This protocol outlines the methodology for assessing the physical and chemical stability of a topical formulation containing this compound, following ICH guidelines.
Objective: To evaluate the stability of the formulation under various storage conditions over time.
Workflow for Topical Formulation Stability Study:
Caption: Workflow for conducting a stability study of a topical formulation.
Materials and Equipment:
-
Topical formulation containing this compound
-
Stability chambers with controlled temperature and humidity
-
pH meter
-
Viscometer
-
Microscope
-
HPLC system
Procedure:
-
Sample Preparation and Storage:
-
Prepare at least three batches of the topical formulation.
-
Package the formulation in the intended commercial packaging.
-
Place the samples in stability chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
-
Testing Schedule:
-
Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
-
Parameters to be Tested:
-
Physical Appearance: Color, odor, phase separation, crystallization.
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity using a suitable viscometer.
-
Microscopic Examination: Observe for any changes in the microstructure of the emulsion.
-
Assay of API: Determine the concentration of the API using a validated HPLC method.
-
Degradation Products: Quantify any known or new degradation products.
-
Microbiological Limits: Perform microbial enumeration tests (total aerobic microbial count and total yeast and mold count) and tests for specified microorganisms.
-
-
Data Evaluation:
-
Analyze the data for any trends over time.
-
Establish a shelf-life for the product based on the time it takes for a significant change to occur in any of the tested parameters.
-
Data Presentation
Illustrative Skin Permeation Data
| Formulation | Steady-State Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) |
| Control (without this compound) | 1.5 ± 0.3 | 0.15 ± 0.03 | 1.0 |
| Formulation with 5% this compound | 4.2 ± 0.6 | 0.42 ± 0.06 | 2.8 |
Illustrative Stability Data
The following table provides an example of how stability data for a topical cream containing this compound would be summarized.
| Parameter | Specification | Initial | 3 Months (40°C/75% RH) | 6 Months (40°C/75% RH) | 12 Months (25°C/60% RH) |
| Appearance | White, homogenous cream | Conforms | Conforms | Conforms | Conforms |
| pH | 4.5 - 5.5 | 5.1 | 5.0 | 4.9 | 5.0 |
| Viscosity (cP) | 20,000 - 30,000 | 25,500 | 25,100 | 24,800 | 25,300 |
| API Assay (%) | 95.0 - 105.0 | 100.2 | 99.5 | 98.8 | 99.9 |
| Total Degradants (%) | NMT 1.0 | <0.1 | 0.2 | 0.4 | 0.1 |
Signaling Pathways and Mechanism of Action
While specific signaling pathways directly modulated by this compound as an excipient are not well-documented, its mechanism as a penetration enhancer is believed to be similar to other long-chain fatty acid esters.
Proposed Mechanism of Penetration Enhancement:
Caption: Proposed mechanism of skin penetration enhancement by this compound.
This compound likely integrates into the lipid matrix of the stratum corneum. This incorporation can disrupt the highly ordered lamellar structure of the intercellular lipids, leading to an increase in their fluidity. This more fluid and disorganized lipid environment presents a less resistant pathway for the diffusion of APIs through the skin barrier.
Safety and Toxicology
This compound is generally considered safe for use in topical cosmetic and pharmaceutical products.[1] Safety data sheets indicate that it is not classified as toxic, harmful, or a skin sensitizer.[5] It is not reported to have carcinogenic, mutagenic, or reproductive toxic effects.[5] As with any excipient, formulation-specific safety assessments are recommended.
Conclusion
This compound is a versatile excipient for topical formulations, offering benefits as an emollient, thickener, and potential penetration enhancer. The protocols and information provided in these application notes serve as a guide for researchers and formulation scientists to effectively evaluate and utilize this compound in the development of safe and efficacious topical drug products. Further research is warranted to generate specific quantitative data on its performance with a variety of APIs to fully elucidate its potential in transdermal drug delivery.
References
- 1. alterlab.co.id [alterlab.co.id]
- 2. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusi… [ouci.dntb.gov.ua]
- 3. 2.8. Skin Permeation and In Vitro Drug Release Studies [bio-protocol.org]
- 4. How to Implement ICH Q1E for Stability Data Evaluation – StabilityStudies.in [stabilitystudies.in]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Myristoleyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of Myristoleyl Palmitate (C14:1-C16:0), a wax ester of significant interest for research in drug delivery, cosmetics, and as a potential biomarker. Both a traditional acid-catalyzed chemical synthesis and a modern, lipase-catalyzed enzymatic approach are described. The protocols cover reaction setup, purification, and characterization of the final product. Furthermore, an application protocol for the formulation of Solid Lipid Nanoparticles (SLNs) using the synthesized ester is provided, highlighting its utility in advanced drug delivery systems.
Introduction
This compound is a wax ester formed from the esterification of myristoleyl alcohol (a 14-carbon monounsaturated alcohol) and palmitic acid (a 16-carbon saturated fatty acid)[1][2][3]. Wax esters are utilized in a variety of fields, including cosmetics, where they serve as emollients and thickening agents, and pharmaceuticals, where their biocompatibility and biodegradability make them excellent candidates for lipid-based drug delivery systems like nanostructured lipid carriers[4][5].
The synthesis of such esters can be achieved through conventional chemical methods, typically involving high temperatures and acid catalysts, or through enzymatic routes that offer milder reaction conditions and greater specificity[6][7]. Enzymatic synthesis, often employing lipases, is considered a "green chemistry" approach as it reduces energy consumption and the formation of unwanted byproducts[6][8]. This document outlines protocols for both methods to provide researchers with options depending on available resources and desired product characteristics.
Synthesis Methodologies
Two primary routes for the synthesis of this compound are presented below: acid-catalyzed chemical esterification and lipase-catalyzed enzymatic esterification.
Method 1: Acid-Catalyzed Chemical Synthesis
This traditional method utilizes a strong acid to catalyze the direct esterification of myristoleyl alcohol and palmitic acid at elevated temperatures. While effective, it can lead to side reactions and requires significant purification[4].
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine myristoleyl alcohol and palmitic acid in a 1:1.5 molar ratio[4].
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) as a catalyst. The catalyst amount should be approximately 1-2% of the total reactant weight.
-
Reaction: Heat the mixture to 110-130°C with continuous stirring[4]. The reaction is typically run for 6-8 hours to achieve high conversion[4]. Monitor the reaction progress by periodically taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) using a hexane (B92381):ethyl acetate (B1210297) (9:1) mobile phase[4].
-
Quenching and Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the residual acid catalyst. Repeat the washing until the aqueous layer is neutral (pH ~7).
-
Extraction: Wash the organic layer with brine (saturated NaCl solution) and dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Solvent Removal: Remove the solvent (if any was used) and any volatile impurities using a rotary evaporator.
-
Purification: The crude ester can be further purified by vacuum distillation or recrystallization from hexane to yield the final product[4].
Method 2: Lipase-Catalyzed Enzymatic Synthesis
This method employs an immobilized lipase (B570770), such as Novozym® 435 (Candida antarctica lipase B), as a biocatalyst in a solvent-free system. It is highly selective, proceeds under mild conditions, and minimizes byproduct formation[7][9].
Experimental Protocol:
-
Reactant Preparation: In a temperature-controlled reaction vessel, melt and mix equimolar amounts of myristoleyl alcohol and palmitic acid at 65°C to ensure a homogenous liquid state[4].
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the molten substrate mixture. An enzyme dosage of 2-10% by weight of the total substrates is typically effective[9][10].
-
Reaction: Maintain the reaction temperature between 50-70°C with constant agitation (e.g., 200 rpm)[8][10]. To drive the reaction towards ester formation, the water produced during the reaction must be removed. This can be achieved by passing a stream of dry air or nitrogen through the reaction mixture or by performing the reaction under a mild vacuum[7][10].
-
Monitoring: Monitor the reaction progress by measuring the decrease in acid value via titration or by analyzing aliquots with Gas Chromatography (GC)[11]. High conversion rates (>95%) can often be achieved within 8-24 hours[7][10].
-
Enzyme Recovery: Once the reaction is complete, the immobilized enzyme can be easily recovered by simple filtration for potential reuse[8].
-
Purification: The product can be purified by dissolving the mixture in ethanol (B145695) to precipitate the unreacted fatty acids, which can be removed by filtration. Alternatively, a low-temperature crystallization step can be used to separate the wax ester from residual starting materials[12].
Quantitative Data Summary
The choice of synthesis method impacts reaction conditions, yield, and overall process efficiency. The following tables summarize key quantitative data for comparison.
Table 1: Comparison of Synthesis Methods for Wax Esters
| Parameter | Acid-Catalyzed Chemical Synthesis | Lipase-Catalyzed Enzymatic Synthesis |
| Catalyst | Sulfuric Acid (H₂SO₄) or Phosphoric Acid | Immobilized Lipase (e.g., Novozym 435) |
| Temperature | 110 - 130°C[4] | 50 - 70°C[8][10] |
| Reaction Time | 6 - 8 hours[4] | 8 - 24 hours[10] |
| Solvent | Optional (e.g., Hexane, Toluene)[13] | Typically solvent-free[7][10] |
| Crude Yield | 80 - 85%[4] | > 95%[7][10] |
| Selectivity | Low (risk of side reactions)[4] | High (no side reactions)[6] |
| Purification | Requires neutralization and distillation/recrystallization[4] | Simple filtration and/or crystallization[10][12] |
| Energy Consumption | High | Low[7] |
Table 2: Product Characterization Data
| Analysis Technique | Expected Result for this compound |
| Appearance | White to yellowish waxy solid[4] |
| Melting Point | ~40-45°C (estimated based on analogs)[4] |
| FTIR (cm⁻¹) | ~1740 (C=O, ester stretch), ~2920 & ~2850 (C-H stretch), ~1170 (C-O stretch)[14] |
| ¹H NMR (CDCl₃, δ ppm) | ~3.6-4.1 (t, -CH₂-O-CO-), ~2.3 (t, -CO-CH₂-), ~1.6 (m, β-carbonyl -CH₂-), ~1.2-1.4 (br s, methylene (B1212753) chain), ~0.9 (t, terminal -CH₃)[14][15] |
| ¹³C NMR (CDCl₃, δ ppm) | ~174 (C=O, ester), ~64 (-CH₂-O-), ~34 (-CO-CH₂-), ~22-32 (methylene chain carbons), ~14 (terminal -CH₃)[14][15] |
| Mass Spec (m/z) | Molecular Ion [M]⁺ expected at 450.8 g/mol (for C₃₀H₅₈O₂) |
Visualized Workflows and Pathways
Diagram 1: Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Diagram 2: Application in Solid Lipid Nanoparticle (SLN) Formulation
Caption: Workflow for formulating drug-loaded Solid Lipid Nanoparticles (SLNs).
Application Protocol: Formulation of Drug-Loaded SLNs
This compound is an ideal lipid for formulating SLNs due to its biocompatibility and solid matrix at body temperature. The following is a general protocol for preparing SLNs using the high-pressure homogenization technique.
Materials:
-
Synthesized this compound
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Co-surfactant (optional, e.g., soy lecithin)
-
Purified water
Protocol:
-
Preparation of Lipid Phase: Weigh the required amount of this compound and heat it in a beaker to approximately 10°C above its melting point. Once molten, add the pre-weighed API and stir until it is fully dissolved in the lipid melt.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant and co-surfactant in purified water. Heat this aqueous phase to the same temperature as the lipid phase.
-
Formation of Pre-emulsion: Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a high-shear homogenizer (e.g., Ultra-Turrax®) at a speed of 5,000-10,000 rpm for 5-10 minutes. This forms a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer. Homogenize the emulsion for 3-5 cycles at a pressure of 500-1500 bar. Maintain the temperature above the lipid's melting point throughout this process.
-
Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker and cool it down to room temperature or in an ice bath under gentle stirring. The cooling process causes the lipid to recrystallize, entrapping the API within the solid lipid matrix and forming the SLN dispersion.
-
Characterization: The resulting SLN dispersion should be characterized for particle size, polydispersity index (PDI), zeta potential, and drug encapsulation efficiency.
This protocol provides a robust framework for developing advanced drug delivery systems, demonstrating a key research application for synthesized this compound.
References
- 1. MYRISTYL PALMITATE CAS#: 4536-26-9 [m.chemicalbook.com]
- 2. Myristyl palmitate | C30H60O2 | CID 78294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MYRISTYL PALMITATE | 4536-26-9 [chemicalbook.com]
- 4. Myristyl palmitate | 4536-26-9 | Benchchem [benchchem.com]
- 5. persistencemarketresearch.com [persistencemarketresearch.com]
- 6. apc-as.com [apc-as.com]
- 7. Wax esters produced by solvent -free energy-efficient enzymatic synthesis and their applicability as wood coatings - Green Chemistry (RSC Publishing) DOI:10.1039/B510815B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. CN102424662B - Separation and purification method for vitamin A palmitate - Google Patents [patents.google.com]
- 13. NZ332959A - Preparation of cetyl myristate and cetyl palmitate - Google Patents [patents.google.com]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 15. Property Determination, FA Composition and NMR Characterization of Palm Oil, Used Palm Oil and Their Methyl Esters [mdpi.com]
Cell Culture Applications of Palmitate and Myristate
A Note on Myristoleyl Palmitate: Extensive literature searches did not yield specific cell culture applications for "this compound." The available research primarily focuses on the individual fatty acids, myristic acid and palmitic acid (commonly used in cell culture as myristate and palmitate, respectively), or other esters like myristyl palmitate. This document will focus on the well-documented and widespread cell culture applications of palmitate, a 16-carbon saturated fatty acid, and will include relevant information on myristate, a 14-carbon saturated fatty acid, based on available scientific literature.
Palmitate is widely utilized in cell culture to model the physiological and pathological effects of elevated free fatty acids (lipotoxicity), a condition associated with metabolic diseases such as obesity and type 2 diabetes. These application notes provide an overview of its use in studying cellular stress, signaling, cancer biology, and in drug development.
Application Notes
Induction of Lipotoxicity and Apoptosis
Saturated fatty acids like palmitate are known to induce programmed cell death, or apoptosis, in a variety of cell types when present in excess. This is a key application for studying the mechanisms of cellular dysfunction in metabolic diseases.
-
Mechanism: Palmitate-induced apoptosis is often mediated through the induction of endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and mitochondrial dysfunction[1][2].
-
Cell Lines: This effect has been demonstrated in various cell lines, including pancreatic β-cells, hepatocytes, cardiomyocytes, podocytes, and preadipocytes[1][2][3].
-
Combined Effects: Myristic acid has been shown to potentiate the lipoapoptotic effects of palmitic acid in primary mouse hepatocytes, suggesting a synergistic role in inducing cell death[4]. In contrast, monounsaturated fatty acids like oleate (B1233923) can protect cells from palmitate-induced apoptosis[5].
Modulation of Cellular Signaling Pathways
Palmitate is a potent modulator of numerous signaling pathways, making it a valuable tool for dissecting cellular responses to metabolic stress.
-
Endoplasmic Reticulum (ER) Stress: Palmitate treatment leads to the unfolded protein response (UPR) by inducing ER stress, evidenced by increased levels of CHOP and GRP78 proteins and the splicing of XBP-1 mRNA[2].
-
Insulin (B600854) Signaling: In pancreatic islets, palmitate at physiological concentrations can activate the insulin receptor signaling pathway[6]. However, in other cell types, it can induce insulin resistance[7].
-
Inflammatory Signaling: Palmitate can activate inflammatory pathways, leading to the increased gene expression of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes[8].
-
MAPK Pathway: Palmitate is known to activate mitogen-activated protein kinases (MAPKs), including JNK and ERK, which are involved in stress responses and apoptosis[9].
Cancer Research
Recent studies have highlighted the role of fatty acids in cancer progression and metastasis.
-
Metastasis: Palmitic acid has been shown to promote cancer metastasis by inducing a lasting "memory" in tumor cells, making them more aggressive[10]. This effect is not observed with monounsaturated fatty acids like oleic acid[10]. The mechanism involves the formation of a neural network around the tumor that promotes its growth and spread[10].
-
Lipid Metabolism: Cancer cells can robustly incorporate and remodel exogenous palmitate into structural and oncogenic lipids, including glycerophospholipids, sphingolipids, and ether lipids[11]. This demonstrates that cancer cells utilize both de novo lipogenesis and exogenous fatty acids for their growth and signaling[11].
-
Protein Acylation: Both myristic and palmitic acid can be covalently attached to cell proteins in human squamous carcinoma cell lines, though they label different sets of proteins through distinct pathways[12].
Drug Discovery and Toxicology
-
Enhanced Drug Toxicity Screening: Co-incubation of cells with sublethal concentrations of palmitate can potentiate the cytotoxicity of certain drugs[13]. This method can improve the sensitivity of in vitro assays for identifying compounds with a risk of inducing idiosyncratic liver toxicity, particularly in individuals with metabolic disease[13].
-
Drug Delivery Systems: While not specific to this compound, related lipid-based esters are used in drug delivery. For instance, dexamethasone (B1670325) palmitate, a prodrug of dexamethasone, can be formulated into nanomicelles for sustained and localized drug delivery[14]. Retinyl palmitate has also been investigated as a chemical enhancer for the transdermal delivery of drugs[15][16].
Quantitative Data Summary
| Application | Cell Line | Compound | Concentration | Duration | Effect | Reference |
| Cytotoxicity | Mouse Podocytes | Palmitate | 100-500 µM | 24 h | Dose-dependent decrease in cell viability | [1] |
| Cytotoxicity | H9c2 Cardiomyocytes | Palmitate | 100-500 µmol/L | 24 h | Dose-dependent decrease in cell viability | [3] |
| Cytotoxicity | C6 Astrocytes | Palmitate | 400 µM, 1 mM | 6 h | Significantly decreased cell viability | [8] |
| Inflammation | C6 Astrocytes | Palmitate | 200 µM | 6 h | Increased gene expression of TNF-α and IL-6 | [8] |
| Apoptosis | Human Umbilical Vein Endothelial Cells | Palmitate | 0.25, 0.5 mM | 24 h | Dose-dependent decrease in viability and increase in apoptosis | [5] |
| Insulin Secretion | Rat Islets | Palmitate & Myristate | Not specified | Not specified | Augmented insulin release in the absence of extracellular Ca2+ | [17] |
Experimental Protocols
Protocol 1: Preparation of Fatty Acid-Bovine Serum Albumin (BSA) Complexes
Fatty acids have low solubility in aqueous culture media and are typically complexed to fatty acid-free BSA for cell culture experiments.
Materials:
-
Palmitic acid (or Myristic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sodium hydroxide (B78521) (NaOH)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a stock solution of the fatty acid: Dissolve palmitic acid in ethanol to create a high-concentration stock solution (e.g., 100 mM).
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium to a desired concentration (e.g., 10% w/v). Gently warm to 37°C to aid dissolution.
-
Complexation:
-
Warm the BSA solution to 37°C.
-
Slowly add the fatty acid stock solution dropwise to the warm BSA solution while stirring gently. The final molar ratio of fatty acid to BSA is critical and often ranges from 3:1 to 6:1[7].
-
For example, to make a 5 mM palmitate solution with a 5:1 molar ratio, add the appropriate volume of the 100 mM palmitate stock to a 1 mM BSA solution.
-
-
Incubation and Sterilization: Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complete complexation.
-
Sterilization: Filter-sterilize the fatty acid-BSA complex solution using a 0.22 µm filter.
-
Storage: Store the complexed fatty acid solution at -20°C for long-term use. The final concentration can be diluted in cell culture medium to achieve the desired working concentration for experiments.
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
Fatty acid-BSA complex (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the fatty acid-BSA complex for the desired duration (e.g., 24 hours)[3][8]. Include a vehicle control (BSA solution without fatty acid).
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 3: DAPI Staining for Apoptosis Assessment
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation lead to more intense and fragmented DAPI staining.
Materials:
-
Cells cultured on glass coverslips or in a clear-bottom plate
-
Fatty acid-BSA complex
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI staining solution (e.g., 1 µg/mL in PBS)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the fatty acid-BSA complex as described for the MTT assay[1].
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization (Optional): If needed, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash the cells with PBS and incubate with the DAPI staining solution for 5-10 minutes at room temperature in the dark.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto microscope slides using a mounting medium, and visualize the nuclei using a fluorescence microscope.
-
Analysis: Count the number of cells with condensed or fragmented nuclei (apoptotic) and express it as a percentage of the total number of cells[1].
Visualizations
Caption: Experimental workflow for studying palmitate effects.
Caption: Palmitate-induced ER stress and apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Palmitate modulates intracellular signaling, induces endoplasmic reticulum stress, and causes apoptosis in mouse 3T3-L1 and rat primary preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Monounsaturated fatty acids protect against palmitate-induced lipoapoptosis in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitate activates insulin signaling pathway in pancreatic rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palmitate Compromises C6 Astrocytic Cell Viability and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitate induces integrated stress response and lipoapoptosis in trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmitic acid promotes cancer metastasis and leaves a more aggressive “memory” in tumour cells | IRB Barcelona [irbbarcelona.org]
- 11. Cancer Cells Incorporate and Remodel Exogenous Palmitate into Structural and Oncogenic Signaling Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on the attachment of myristic and palmitic acid to cell proteins in human squamous carcinoma cell lines: evidence for two pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palmitate increases the susceptibility of cells to drug-induced toxicity: an in vitro method to identify drugs with potential contraindications in patients with metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Casting New Light on the Retinol and Retinyl Palmitate Functions as Chemical Enhancers for Transdermal/Topical Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Epidermal Delivery of Retinyl Palmitate Loaded Transfersomes: Penetration and Biodistribution Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Palmitate and myristate selectively mimic the effect of glucose in augmenting insulin release in the absence of extracellular Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Myristoleyl Palmitate as a Substrate for Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoleyl palmitate is a wax ester, a class of neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol. Specifically, it is the ester of myristoleic acid (a C14:1 fatty acid) and palmitoyl (B13399708) alcohol (a C16:0 fatty alcohol). Wax esters are found throughout nature, serving as energy stores, structural components, and protective coatings. In biomedical research, the enzymatic hydrolysis of wax esters is a critical area of study, with implications in metabolic diseases, dermatology, and industrial biotechnology. This compound serves as a valuable substrate for the in vitro characterization of enzymes such as wax ester hydrolases and certain lipases, which catalyze the breakdown of these esters into their constituent fatty acids and fatty alcohols. These application notes provide detailed protocols for utilizing this compound in enzyme assays, along with relevant quantitative data and pathway visualizations.
Properties of this compound
This compound is a waxy solid at room temperature with a chemical formula of C30H58O2 and a molecular weight of 450.79 g/mol .[1][2][3] It is insoluble in water but soluble in organic solvents like 2-propanol.[4] This solubility is a key consideration in the design of enzyme assays.
Enzymes Acting on this compound
The primary enzymes that catalyze the hydrolysis of this compound are wax ester hydrolases (EC 3.1.1.50) .[5] Additionally, some lipases (EC 3.1.1.3) , particularly those with broad substrate specificity, can also hydrolyze wax esters.[6][7] The hydrolysis reaction breaks the ester bond, yielding myristoleic acid and palmitoyl alcohol.
Data Presentation: Enzyme Kinetics
The following table summarizes kinetic parameters for the hydrolysis of wax esters by relevant enzymes. While specific data for this compound is limited, data from similar substrates like cetyl palmitate provide a valuable reference.
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source Organism | Reference |
| Wax Ester Hydrolase (SFK3309) | Cetyl Palmitate | 850 | 11.63 s⁻¹ (kcat) | Streptomyces fradiae var. k11 | [4][8][9] |
| Retinyl Palmitate Hydrolase | 11-cis-retinyl palmitate | 19 | Not Reported | Human Retinal Epithelium | [10] |
| Lipase (B570770) | Triolein | Not Reported | Not Reported | Ricinus communis | [10] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Wax Ester Hydrolase Activity
This protocol is adapted from a method for measuring wax ester hydrolase activity using a colorimetric detection of the released free fatty acids.[4]
Materials:
-
This compound
-
2-Propanol
-
Reaction Buffer: 50 mM Sodium Phosphate, pH 8.0, 0.1% Gum Arabic, 0.2% Sodium Deoxycholate
-
Purified Wax Ester Hydrolase or cell lysate containing the enzyme
-
Commercial Non-Esterified Fatty Acid (NEFA) detection kit
-
Microcentrifuge tubes
-
96-well microplate
-
Incubator capable of 37°C
-
Microplate reader
Procedure:
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of this compound in 2-propanol. Heating may be required to fully dissolve the wax ester.
-
Prepare the working substrate solution by mixing the this compound stock solution with the reaction buffer in a 1:9 ratio. This will create an emulsion.
-
-
Enzyme Reaction:
-
Add a known amount of the purified enzyme or cell lysate to a microcentrifuge tube.
-
Initiate the reaction by adding the substrate emulsion to the tube. The final volume and enzyme concentration should be optimized for your specific enzyme.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
As a negative control, prepare a reaction mixture without the enzyme or with a heat-inactivated enzyme.
-
-
Detection of Released Fatty Acids:
-
Following incubation, terminate the reaction (e.g., by heat inactivation or addition of a stop solution if recommended by the NEFA kit).
-
Use a commercial NEFA detection kit to quantify the amount of free fatty acids released. Follow the manufacturer's instructions. Typically, this involves transferring a small aliquot of the reaction mixture to a 96-well plate and adding the kit reagents.
-
Measure the absorbance at the wavelength specified by the kit manufacturer using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the fatty acid standards provided in the NEFA kit.
-
Calculate the concentration of released myristoleic acid in your samples based on the standard curve.
-
Enzyme activity can be expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the release of 1 µmol of fatty acid per minute under the specified assay conditions.
-
Protocol 2: Titrimetric Assay for Lipase Activity
This protocol is a classic method for measuring lipase activity by titrating the released fatty acids with a standardized base.
Materials:
-
This compound
-
Gum Arabic (for emulsification)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Purified Lipase or enzyme source
-
Ethanol (B145695) (95%)
-
Phenolphthalein (B1677637) indicator solution
-
Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.05 M)
-
Burette and titration setup
-
Shaking water bath
Procedure:
-
Substrate Emulsion Preparation:
-
Prepare an emulsion of this compound by homogenizing it with an aqueous solution of gum arabic (e.g., 5% w/v). The final concentration of the wax ester should be optimized for the assay.
-
-
Enzyme Reaction:
-
In a reaction vessel, combine the substrate emulsion and the reaction buffer. Pre-incubate at the desired temperature (e.g., 37°C) in a shaking water bath.
-
Initiate the reaction by adding a known amount of the lipase solution.
-
Incubate for a specific time period (e.g., 30-60 minutes) with constant shaking.
-
-
Titration:
-
Stop the reaction by adding an excess of 95% ethanol. This also serves to dissolve the fatty acids.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the mixture with the standardized NaOH solution until a faint pink color persists.
-
Perform a blank titration with a reaction mixture where the enzyme was added after the ethanol to account for any free fatty acids present in the substrate or enzyme preparation.
-
-
Calculation of Enzyme Activity:
-
The amount of fatty acid released is calculated from the volume of NaOH used in the titration.
-
Lipase activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Fatty Acid Products
The hydrolysis of this compound releases myristoleic acid and palmitoyl alcohol. The resulting fatty acids can act as signaling molecules, initiating downstream cellular responses.
Caption: Fatty acid signaling cascade initiated by the products of this compound hydrolysis.
Experimental Workflow for Enzyme Assay
The following diagram illustrates the general workflow for a wax ester hydrolase assay.
Caption: General experimental workflow for a this compound hydrolase assay.
References
- 1. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wax Ester Fermentation and Its Application for Biofuel Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wax ester - Wikipedia [en.wikipedia.org]
- 8. Signalling mechanisms regulating lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Lipid - Waxes, Fatty Acids, Esters | Britannica [britannica.com]
Troubleshooting & Optimization
Technical Support Center: Improving Myristoleyl Palmitate Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of Myristoleyl Palmitate.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
This compound is a wax ester characterized by its high lipophilicity and lack of aqueous solubility.[1][2] Understanding its properties is the first step in developing an effective solubilization strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | Tetradecyl hexadecanoate | [3][4] |
| Synonyms | Myristyl palmitate, Palmitic acid, tetradecyl ester | [3] |
| Molecular Formula | C30H60O2 | [3][4] |
| Molecular Weight | 452.8 g/mol | [3][4] |
| Appearance | White to yellowish solid | [1] |
| Melting Point | 49-51°C | [4][5] |
| Water Solubility | Insoluble | [1][2] |
| Organic Solvent Solubility | Slightly soluble in Chloroform and Hexane (B92381) | [4][6] |
| LogP (estimated) | 14.032 | [4] |
Q2: Why is this compound practically insoluble in aqueous solutions?
This compound's insolubility stems from its chemical structure. It is a large molecule composed of long hydrocarbon chains (a C14 alcohol and a C16 fatty acid), making it extremely nonpolar and hydrophobic.[1][4] While the ester group can accept hydrogen bonds from water, this effect is insignificant compared to the molecule's overwhelmingly large, nonpolar surface area, which prevents effective interaction with water molecules.[7]
Q3: I need to prepare a stock solution of this compound. What solvents are recommended?
For creating a concentrated stock solution, organic solvents are necessary.
-
Recommended Solvents : Solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), chloroform, and hexane can be used.[4][6][8]
-
Practical Advice : When preparing for an experiment that involves a final aqueous medium, it is best to dissolve the compound in a minimal amount of a water-miscible co-solvent like DMSO or ethanol.[8][9] Be aware that the compound will likely precipitate when this stock solution is diluted into a purely aqueous buffer. Therefore, this method is only suitable if the final concentration of the organic solvent is compatible with your experimental system and is sufficient to maintain solubility.[9]
Q4: How can I prepare a stable aqueous dispersion of this compound for my experiments?
Since achieving a true aqueous solution is not feasible, the goal is to create a stable aqueous dispersion, such as a micellar solution, nanoemulsion, or nanoparticle suspension. The choice of method depends on the required concentration, stability, and the constraints of the experimental system (e.g., cell viability).
Below are troubleshooting guides for common methods. A workflow is provided to help select the appropriate method.
Troubleshooting Guide 1: Surfactant-Mediated Solubilization
This method uses surfactants to form micelles that encapsulate the hydrophobic this compound, allowing it to be dispersed in water.[10][11] This is suitable for many in vitro assays.
Experimental Protocol:
-
Prepare Stock Solution: Dissolve this compound in a minimal volume of ethanol to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Prepare Surfactant Solution: Prepare an aqueous solution of a suitable non-ionic surfactant (e.g., Tween® 80, Triton™ X-100) in your desired buffer. The surfactant concentration must be well above its Critical Micelle Concentration (CMC).
-
Heat Solutions: Gently warm both the lipid stock and the surfactant solution to approximately 50-55°C (just above the melting point of this compound). This facilitates the incorporation of the lipid into the micelles.
-
Combine: While vigorously stirring the surfactant solution, add the this compound stock solution dropwise.
-
Equilibrate: Continue stirring for 15-30 minutes while allowing the solution to cool to room temperature.
-
Solvent Removal (Optional): If the final ethanol concentration is problematic for your assay, it can be removed via dialysis or rotary evaporation.
-
Clarify: Centrifuge the final dispersion at high speed (e.g., 10,000 x g for 15 minutes) to pellet any non-solubilized material or large aggregates. The supernatant is your working dispersion.
Table 2: Common Surfactants for Lipid Solubilization
| Surfactant | Type | Typical Concentration for Assays | Notes |
| Tween® 80 | Non-ionic | 0.01% - 0.1% (w/v) | Widely used, generally low cell toxicity at these concentrations. |
| Triton™ X-100 | Non-ionic | 0.01% - 0.05% (v/v) | Effective solubilizer, but can be cytotoxic.[9] Always run a vehicle control. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Not recommended for live cells | A strong detergent, useful for protein extraction but typically denaturing and cytotoxic.[11] |
| Poloxamer 188 | Non-ionic | 0.1% - 1% (w/v) | A polymeric surfactant often used in pharmaceutical formulations. |
Mechanism of Action:
Troubleshooting Guide 2: Co-Solvent Systems
This is the simplest method but carries a high risk of precipitation upon dilution into the aqueous phase.[12] It is best for applications where a low final concentration of the compound is needed and the presence of a co-solvent is tolerable.
Experimental Protocol:
-
Prepare Concentrated Stock: Dissolve this compound in 100% DMSO or ethanol to the highest possible concentration.
-
Dilution: Add the stock solution directly to your aqueous experimental medium with rapid vortexing or stirring.
-
Observation: Immediately check for any cloudiness or precipitate. The final concentration of the co-solvent should be kept as low as possible, typically below 1% for cell-based assays, to avoid toxicity.[9]
-
Control: Always include a vehicle control in your experiment, containing the same final concentration of the co-solvent as your test samples.
Common Pitfalls:
-
Precipitation: The most common issue. If precipitation occurs, this method is not suitable at the desired concentration. Try a surfactant-based method instead.
-
Solvent Effects: Co-solvents can influence biological systems.[9] The effects must be controlled for.
Troubleshooting Guide 3: Solid Lipid Nanoparticles (SLNs)
For drug delivery applications, formulating this compound as the solid lipid core of an SLN is a robust strategy.[13][14] This method encapsulates the compound in a stable nanoparticle, suitable for more advanced applications.
Experimental Protocol (Hot Homogenization Method):
-
Prepare Lipid Phase: Heat this compound to ~70°C, well above its melting point, to form a clear oil phase. If you are co-encapsulating an active pharmaceutical ingredient (API), dissolve it in the molten lipid.
-
Prepare Aqueous Phase: In a separate vessel, heat an aqueous solution containing a surfactant/stabilizer (e.g., 1-2% Poloxamer 188 or Tween® 80) to the same temperature (~70°C).
-
Pre-emulsion: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately process the hot pre-emulsion using a high-pressure homogenizer or an ultrasonicator to reduce the droplet size into the nanometer range.
-
Cooling & Solidification: Cool the resulting nanoemulsion in an ice bath under gentle stirring. As the temperature drops below the lipid's melting point, the molten nanodroplets solidify, forming SLNs.
-
Characterization: Analyze the resulting SLN suspension for particle size, polydispersity index (PDI), and encapsulation efficiency.
References
- 1. Myristyl palmitate | 4536-26-9 | Benchchem [benchchem.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. Myristyl palmitate | C30H60O2 | CID 78294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MYRISTYL PALMITATE | 4536-26-9 [chemicalbook.com]
- 5. 4536-26-9 CAS MSDS (MYRISTYL PALMITATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. MYRISTYL PALMITATE CAS#: 4536-26-9 [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Surfactant - Wikipedia [en.wikipedia.org]
- 12. wisdomlib.org [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing GC-MS for Myristoleyl Palmitate Detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of myristoleyl palmitate. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the GC-MS analysis of this compound, which is typically analyzed as its fatty acid methyl esters (FAMEs).
| Problem | Potential Cause | Recommended Solution |
| No peaks or very small peaks | Incomplete derivatization. | Ensure the sample is dry before adding the derivatization reagent. Optimize reaction time and temperature (e.g., 60-100°C for 5-60 minutes for BF₃-Methanol).[1] Use a catalyst like boron trifluoride (BF₃) or methanolic HCl to ensure complete conversion to FAMEs.[2][3] |
| Sample degradation. | Avoid excessively high temperatures during derivatization or in the GC inlet.[4] | |
| Injection issue. | Check the syringe for blockage or air bubbles. Ensure the correct injection volume is used. | |
| Leak in the system. | Perform a leak check of the GC-MS system, particularly at the injector port and column connections. | |
| Peak tailing | Active sites in the GC system. | Use an inert liner in the injector. Deactivate the liner if necessary. Consider using a pre-column to trap non-volatile residues. |
| Column contamination. | Bake out the column at a high temperature (within its specified limit). If tailing persists, trim the first few centimeters of the column. | |
| Incompatible solvent. | Ensure the sample solvent is compatible with the stationary phase of the column. | |
| Poor peak separation/resolution | Inappropriate GC column. | Use a high-polarity column specifically designed for FAME analysis, such as those with cyanopropyl or polyethylene (B3416737) glycol (PEG) stationary phases (e.g., HP-88, DB-23, DB-Wax).[5][6][7] For complex mixtures, a longer column (e.g., 60-100m) can improve resolution.[8] |
| Suboptimal oven temperature program. | Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting peaks.[9] | |
| Ghost peaks (peaks in blank runs) | Carryover from previous injections. | Clean the syringe and injector port. Run solvent blanks between samples. |
| Contaminated carrier gas. | Use high-purity carrier gas and ensure gas traps are functioning correctly. | |
| Irreproducible retention times | Fluctuations in carrier gas flow rate. | Check for leaks and ensure a constant flow or pressure of the carrier gas. |
| Oven temperature instability. | Verify the stability and accuracy of the GC oven temperature. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing this compound by GC-MS?
A1: this compound, a wax ester, is too large and has low volatility for direct GC-MS analysis. Therefore, it must first be transesterified to its constituent fatty acid methyl esters (FAMEs), myristoleate (B1240118) and palmitate. This process increases the volatility of the analytes, making them suitable for gas chromatography. Derivatization also neutralizes polar carboxyl groups, which can interact with the GC column's stationary phase and cause poor peak shape.[1]
Q2: What is the best derivatization method for converting this compound to FAMEs?
A2: Acid-catalyzed transesterification using reagents like boron trifluoride in methanol (B129727) (BF₃-Methanol) or methanolic HCl is a common and effective method for converting wax esters to FAMEs.[1][3][10] These reagents can cleave the ester bond of the this compound and methylate the resulting fatty acids in a single step.
Q3: Which GC column should I use for the analysis of this compound-derived FAMEs?
A3: For the separation of FAMEs, polar stationary phase columns are highly recommended.[5][7] Columns with cyanopropyl phases (e.g., HP-88, DB-23) or polyethylene glycol phases (e.g., DB-Wax) provide excellent resolution based on carbon chain length and degree of unsaturation.[6][7][9] For complex samples containing various isomers, a highly polar column is preferred.[3][7]
Q4: What are the optimal GC-MS parameters for FAME analysis?
A4: The optimal parameters can vary depending on the specific instrument and column used. However, a general starting point is provided in the table below.
| Parameter | Typical Value |
| GC Inlet Temperature | 250 °C[7][9] |
| Injection Mode | Split (e.g., 20:1 to 50:1 ratio) or Splitless[9][11] |
| Injection Volume | 1 µL[7][9] |
| Carrier Gas | Helium or Hydrogen[9][11] |
| Oven Temperature Program | Initial temp: 50-100°C, hold for 1-2 min, ramp at 3-10°C/min to 230-250°C, hold for 5-20 min.[2][7][9] |
| MS Ion Source Temperature | 230 °C[2] |
| Ionization Mode | Electron Ionization (EI)[11] |
| Ionization Energy | 70 eV[2][11] |
| Mass Scan Range | m/z 40-550[2] |
Q5: How can I confirm the identity of the myristoleate and palmitate methyl ester peaks?
A5: The identity of the peaks can be confirmed by comparing their retention times with those of a known FAME standard mixture.[3] Additionally, the mass spectra of the peaks should be compared to a reference library, such as the NIST library, for a positive match.[12] The characteristic mass spectra of FAMEs often show a prominent ion at m/z 74.
Experimental Protocols
Protocol 1: Acid-Catalyzed Transesterification using Boron Trifluoride-Methanol
This protocol describes the conversion of this compound to its corresponding FAMEs.
-
Sample Preparation: Weigh approximately 10-20 mg of the lipid sample into a screw-capped glass tube. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol to the dried sample.
-
Reaction: Tightly cap the tube and heat at 60-100°C for 5-10 minutes.[10] The optimal time and temperature may need to be determined empirically for specific sample types.[1]
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381).
-
Phase Separation: Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane layer. Centrifuge at a low speed (e.g., 1500 x g) for 5 minutes to separate the layers.[1]
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean autosampler vial.
-
Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the vial to remove any residual water. The sample is now ready for GC-MS analysis.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. aocs.org [aocs.org]
- 6. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Myristyl palmitate | C30H60O2 | CID 78294 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Technical Guide to Myristoleyl Palmitate Quantification
A comprehensive resource for researchers, scientists, and drug development professionals facing the challenges of accurately measuring Myristoleyl palmitate in complex biological matrices. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your analytical workflow and ensure robust, reliable results.
This compound, a wax ester composed of myristoleic acid and palmitic acid, plays various roles in biological systems and is a component in numerous commercial products. However, its quantification in complex matrices such as plasma, tissues, and cell cultures presents significant analytical hurdles. Its high molecular weight, hydrophobicity, and potential for co-elution with other lipid species necessitate carefully optimized methods to achieve accurate and reproducible results.
This guide addresses the common pitfalls and challenges encountered during the quantification of this compound, offering practical solutions and detailed methodologies to empower researchers in their scientific endeavors.
Troubleshooting Guides and FAQs
This section provides answers to specific problems that may arise during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing poor peak shape (tailing or fronting) for this compound in my LC-MS analysis. What are the likely causes and solutions?
A1: Poor peak shape for a hydrophobic molecule like this compound is a common issue. Here are the primary causes and troubleshooting steps:
-
Secondary Interactions: The analyte may be interacting with active sites on the column stationary phase (e.g., free silanol (B1196071) groups).
-
Solution: Use a column with end-capping or a different stationary phase chemistry (e.g., a C30 column instead of a C18). Ensure the mobile phase has an appropriate organic modifier and additive to minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample or reduce the injection volume.[1]
-
-
Inappropriate Solvent for Sample Dissolution: If the sample solvent is much stronger than the initial mobile phase, it can cause peak fronting.
-
Solution: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase.
-
-
Extra-column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening.
-
Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector.
-
Q2: I am experiencing significant matrix effects (ion suppression or enhancement) when quantifying this compound in plasma samples. How can I mitigate this?
A2: Matrix effects are a major challenge in bioanalysis. Here are strategies to address them:
-
Improved Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components from your sample.
-
Solution: Implement a more rigorous sample cleanup protocol, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the lipid fraction containing this compound.
-
-
Use of an Appropriate Internal Standard: An internal standard that co-elutes and experiences similar matrix effects as the analyte can compensate for signal variations.
-
Solution: A stable isotope-labeled this compound is the ideal internal standard. If unavailable, a wax ester of similar chain length and polarity that is not endogenously present in the sample can be used.
-
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from the majority of matrix components, particularly phospholipids, which are known to cause significant ion suppression.
-
Solution: Optimize your gradient elution to achieve better resolution.
-
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same matrix as your samples (e.g., blank plasma) to compensate for matrix effects.
Q3: My GC-MS analysis of this compound shows low recovery and peak tailing. What should I investigate?
A3: Given the high molecular weight of this compound, GC-MS analysis can be challenging.
-
Thermal Degradation: The high temperatures required for volatilization can lead to the degradation of the analyte.
-
Solution: Use a high-temperature GC column and optimize the injector and oven temperature programs to ensure efficient transfer without degradation.
-
-
Adsorption in the GC System: Active sites in the injector liner, column, or transfer line can cause adsorption and peak tailing.
-
Solution: Use a deactivated liner and column. Regular maintenance, including trimming the column and cleaning the injector, is crucial. "Priming" the system by injecting a high-concentration standard can help passivate active sites.[2]
-
-
Carryover: The non-volatile nature of wax esters can lead to carryover between injections.
-
Solution: Implement a thorough wash step with a strong solvent after each injection.
-
Q4: What are the expected fragmentation patterns for this compound in MS/MS analysis?
A4: In positive ion mode ESI-MS/MS, the fragmentation of wax esters like this compound typically involves the cleavage of the ester bond. You can expect to see fragment ions corresponding to the fatty acyl group and the fatty alcohol moiety. For this compound (C30H60O2), the protonated molecule [M+H]+ would be observed. Key fragments would arise from the neutral loss of the fatty alcohol or the fatty acid.
Experimental Protocols
This section provides detailed methodologies for the quantification of this compound in complex matrices.
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a representative method and may require optimization for specific instrumentation and sample types.
1. Sample Preparation (Liquid-Liquid Extraction):
- To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a non-endogenous wax ester of similar chain length).
- Add 500 µL of a 2:1 (v/v) mixture of methyl-tert-butyl ether (MTBE) and methanol.
- Vortex for 1 minute.
- Add 125 µL of water to induce phase separation.
- Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes.
- Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters:
| Parameter | Setting |
| LC System | Agilent 1290 Infinity LC or equivalent |
| Column | C18 or C30 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate |
| Mobile Phase B | 90:10 (v/v) Isopropanol:Acetonitrile with 0.1% formic acid and 10 mM ammonium formate |
| Gradient | 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50 °C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by direct infusion of a this compound standard. |
Protocol 2: Quantification of this compound in Cell Culture by GC-MS
This protocol is a representative method and may require optimization for specific instrumentation and sample types.
1. Sample Preparation (Solid-Phase Extraction):
- Harvest cells and homogenize in a suitable buffer.
- Add an internal standard.
- Perform a Bligh-Dyer or Folch extraction to isolate total lipids.
- Resuspend the lipid extract in a non-polar solvent (e.g., hexane).
- Apply the extract to a silica-based SPE cartridge.
- Wash with a non-polar solvent to remove highly non-polar lipids.
- Elute the wax ester fraction with a solvent of intermediate polarity (e.g., hexane (B92381) with a small percentage of diethyl ether).
- Evaporate the eluate to dryness and reconstitute in hexane for GC-MS analysis.
2. GC-MS Parameters:
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | High-temperature capillary column (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 320 °C |
| Oven Program | Initial temperature of 150 °C, ramp to 350 °C at 15 °C/min, hold for 10 minutes |
| Injection Mode | Splitless |
| MS System | Single or triple quadrupole mass spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-600 |
Quantitative Data Summary
While specific quantitative data for this compound across various complex matrices is not widely available in a consolidated format in the literature, the following table provides a template for how such data should be structured for comparative analysis. Researchers should aim to populate a similar table with their own experimental data.
| Matrix | Analytical Method | Concentration Range (µg/mL or µg/g) | % RSD | Reference |
| Human Plasma | LC-MS/MS | Data to be generated | Data to be generated | Internal Study |
| Adipose Tissue | GC-MS | Data to be generated | Data to be generated | Internal Study |
| Cell Culture Lysate | LC-MS/MS | Data to be generated | Data to be generated | Internal Study |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound
The synthesis of wax esters like this compound in mammals involves a two-step enzymatic process. First, a fatty acyl-CoA is reduced to a fatty alcohol by a fatty acyl-CoA reductase (FAR). Subsequently, a wax synthase (WS) catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA molecule.[3][4] The hydrolysis of wax esters back to their constituent fatty acid and fatty alcohol is carried out by various lipases.[5][6][7]
General Analytical Workflow
The following diagram outlines the typical steps involved in the quantification of this compound from a complex biological matrix.
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting common issues during this compound quantification.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Restek - Blog [restek.com]
- 3. Mammalian Wax Biosynthesis: II. EXPRESSION CLONING OF WAX SYNTHASE cDNAs ENCODING A MEMBER OF THE ACYLTRANSFERASE ENZYME FAMILY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Wax ester-synthesizing activity of lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipases of germinating jojoba seeds efficiently hydrolyze triacylglycerols and wax esters and display wax ester-synthesizing activity - ProQuest [proquest.com]
- 7. Specificity of digestive lipases in hydrolysis of wax esters and triglycerides studied in anchovy and other selected fish - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Myristoleyl Palmitate Formulations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing stability issues with myristoleyl palmitate in their formulations.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed in formulations containing this compound?
A1: Formulations with this compound, a wax ester, typically face two main categories of stability challenges:
-
Physical Instability: This is the most common issue and includes phase separation (creaming or coalescence) in emulsions, changes in viscosity over time, and crystallization or "fat bloom," where the wax ester solidifies into visible particles within the formulation.[1][2][3] These issues are often triggered by temperature fluctuations or suboptimal formulation composition.
-
Chemical Instability: This involves the degradation of the this compound molecule itself. The primary pathways are hydrolysis, which splits the ester into myristoleyl alcohol and palmitic acid, and oxidation, which can alter the molecule's properties and lead to changes in color and odor.[4][5]
Q2: My emulsion containing this compound is separating. What is the likely cause?
A2: Emulsion separation is a classic sign of physical instability. The root cause is often related to an inadequate emulsification system or improper processing.[1][6] Key factors to investigate include:
-
Emulsifier Choice and Concentration: The type and amount of emulsifier may not be optimal for the oil-to-water ratio in your formula.
-
Droplet Size: Insufficient mixing or shear during preparation can lead to large oil droplets, which are more prone to coalesce and separate over time.[4]
-
pH Shift: A change in the formulation's pH can alter the effectiveness of the emulsifier, leading to instability.[2][7]
Q3: The pH of my formulation has dropped over time. What does this indicate?
A3: A drop in pH often points to chemical degradation, specifically the hydrolysis of the ester bond in this compound.[2] This reaction releases palmitic acid, a free fatty acid, which lowers the overall pH of the system. This can be accelerated by temperature, extreme pH conditions, or enzymatic activity.
Q4: I've noticed a change in the color and odor of my product. What could be the reason?
A4: Unwanted changes in color and odor are typically signs of oxidation.[4] The myristoleyl alcohol portion of the ester can oxidize, and any unsaturated impurities in the raw materials are also susceptible. This process can be accelerated by exposure to light, heat, and the presence of metal ions. Adding antioxidants and chelating agents to the formulation can help mitigate this issue.[4]
Q5: What is "fat bloom" or crystallization, and how can I prevent it in my this compound formulation?
A5: Fat bloom is the visible crystallization of lipids on the surface or within a product, creating a mottled or white appearance.[8] In anhydrous (water-free) or high-lipid formulations, this can occur due to temperature cycling or improper cooling during manufacturing.[3] Prevention strategies include optimizing the cooling process and potentially modifying the lipid phase with other components that can inhibit crystallization.
Troubleshooting Guides
Guide 1: Investigating Physical Instability (Separation, Viscosity Change)
If you observe phase separation, creaming, coalescence, or significant changes in viscosity, follow this troubleshooting workflow.
References
- 1. Understanding Stability Testing - The Personal Care Coach and Training Company [thepersonalcarecoach.com]
- 2. formulabotanica.com [formulabotanica.com]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. Cosmetic emulsion separation [personalcarescience.com.au]
- 5. Molecular Characterization of the Fatty Alcohol Oxidation Pathway for Wax-Ester Mobilization in Germinated Jojoba Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Issues - Botanichem [botanichem.co.za]
- 7. The Effect of pH on Emulsifier Performance [cnchemsino.com]
- 8. Effects of Addition of 1,3-Dipalmitoyl-2-palmitoleoyl-sn-glycerol on the Physical Properties of Cocoa Butter and Fat Bloom Stability of Dark Chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Synthesis of Myristoleyl Palmitate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield and other common issues encountered during the enzymatic synthesis of Myristoleyl palmitate.
Troubleshooting Guide
Our troubleshooting guide is designed to help you diagnose and resolve specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Suboptimal Water Activity: Insufficient water can inactivate the lipase (B570770), while excess water promotes the reverse reaction (hydrolysis).[1][2] | - Ensure reactants and solvents are anhydrous. - Add a controlled amount of water or use salt hydrates to maintain optimal water activity (aw), typically between 0.11 and 0.53 for lipases in organic media. - Consider using molecular sieves to remove water produced during the reaction, shifting the equilibrium towards ester formation.[3] |
| Incorrect Temperature: The reaction temperature is outside the optimal range for the lipase, leading to low activity or denaturation.[4][5] | - Determine the optimal temperature for your specific lipase (typically between 40°C and 60°C for many commercial lipases).[5] - Avoid excessively high temperatures which can cause irreversible enzyme denaturation.[6] | |
| Inappropriate Substrate Molar Ratio: An incorrect ratio of myristoleyl alcohol to palmitic acid can limit the reaction rate or cause substrate inhibition. | - The optimal molar ratio is often found to be in excess of one of the substrates. A common starting point is a 1:1 to 1:3 ratio of acid to alcohol. - Systematically vary the molar ratio to find the optimum for your specific reaction conditions. An excess of the alcohol can sometimes improve yields.[7] | |
| Insufficient Enzyme Concentration: The amount of lipase is too low to catalyze the reaction effectively within a reasonable timeframe.[2][6] | - Increase the enzyme loading incrementally (e.g., from 1% to 10% w/w of the limiting substrate). - Be aware that excessively high enzyme concentrations can lead to mass transfer limitations and may not be cost-effective.[2] | |
| Poor Mixing/Mass Transfer Limitation: Inadequate agitation can lead to poor diffusion of substrates to the enzyme's active site, especially with immobilized enzymes. | - Ensure vigorous and constant stirring throughout the reaction. - For immobilized enzymes, consider the particle size and support material to minimize mass transfer limitations. | |
| Reaction Stops Prematurely | Enzyme Deactivation: The lipase may be denatured by high temperatures, extreme pH, or inhibitory substances.[4] | - Re-evaluate the reaction temperature and pH to ensure they are within the enzyme's stable range. - Check for the presence of potential inhibitors in your substrates or solvent. |
| Product Inhibition: Accumulation of the product (this compound) or by-product (water) can inhibit the enzyme. | - Consider in-situ product removal techniques, such as using a vacuum to remove water. - If possible, perform the reaction in a biphasic system where the product partitions into a separate phase. | |
| Inconsistent Results Between Batches | Variability in Starting Materials: Differences in the purity or water content of substrates and solvents can lead to inconsistent yields. | - Use reagents of the same high purity for all experiments. - Carefully control the water content of all reaction components. |
| Inconsistent Enzyme Activity: The activity of the lipase may vary between batches or decrease over time with storage. | - Store the enzyme under the recommended conditions (typically cool and dry). - If using an immobilized enzyme, ensure consistent preparation and handling procedures. Consider performing an activity assay on each new batch of enzyme. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the enzymatic synthesis of this compound?
A1: The optimal temperature can vary depending on the specific lipase used. However, for many commonly used lipases, such as those from Candida antarctica (Novozym 435) and Rhizomucor miehei, the optimal temperature for esterification reactions typically falls within the range of 40°C to 60°C.[5][8] It is crucial to avoid temperatures above 60-70°C as this can lead to thermal denaturation and a rapid loss of enzyme activity.[4][5]
Q2: How does the molar ratio of myristoleyl alcohol to palmitic acid affect the yield?
A2: The substrate molar ratio is a critical parameter. While a stoichiometric ratio of 1:1 might seem intuitive, an excess of one of the substrates, often the alcohol, can shift the reaction equilibrium towards the product side and increase the final yield.[7] However, a very large excess of either substrate can also lead to enzyme inhibition. Therefore, it is recommended to experimentally optimize the molar ratio for your specific system, starting with ratios from 1:1 to 1:3 (acid to alcohol).
Q3: What is the role of water in the reaction, and how can I control it?
A3: Water plays a dual role in lipase-catalyzed esterification. A minimal amount of water is essential to maintain the three-dimensional structure and catalytic activity of the lipase.[1] However, as water is also a product of the esterification reaction, its accumulation can promote the reverse reaction (hydrolysis), thereby reducing the ester yield.[1][2] To control the water content, you can use anhydrous solvents and substrates, and add molecular sieves to the reaction mixture to sequester the water produced.[3]
Q4: Which type of lipase is best for synthesizing this compound?
A4: Lipases with a high affinity for long-chain fatty acids and alcohols are generally preferred for wax ester synthesis. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are widely used due to their high stability, reusability, and ease of separation from the reaction mixture.[9] Lipases from Rhizomucor miehei and Pseudomonas species have also shown good activity in ester synthesis.[10] The choice of lipase may require experimental screening to identify the most efficient biocatalyst for your specific application.
Q5: Can I perform the synthesis without an organic solvent?
A5: Yes, solvent-free synthesis is a viable and environmentally friendly option. In a solvent-free system, one of the substrates (usually the one in excess) can act as the solvent. This approach offers advantages such as higher volumetric productivity and simpler downstream processing. However, it may also lead to higher viscosity and potential mass transfer limitations, requiring efficient mixing.
Quantitative Data Summary
The following table summarizes typical ranges for key reaction parameters in the enzymatic synthesis of wax esters, which can be used as a starting point for the optimization of this compound synthesis.
| Parameter | Typical Range | Reported Yield (%) | Reference |
| Temperature (°C) | 30 - 70 | 81 - 97.5 | [11][12] |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 - 1:15 | 81 - 98.97 | [6][11][12] |
| Enzyme Concentration (% w/w of substrates) | 1 - 20 | 23.28 - 98.97 | [6] |
| Reaction Time (hours) | 3 - 72 | 78 - 98.97 | [5][6] |
Experimental Protocols
Protocol: Lipase-Catalyzed Synthesis of this compound
This protocol provides a general procedure for the enzymatic synthesis of this compound. Optimization of specific parameters is recommended to achieve the highest yield.
Materials and Equipment:
-
Myristoleyl alcohol
-
Palmitic acid
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., n-hexane, heptane, or solvent-free)
-
Molecular sieves (3Å or 4Å), activated
-
Reaction vessel (e.g., screw-capped flask)
-
Magnetic stirrer with heating plate or shaking incubator
-
Analytical equipment for monitoring the reaction (e.g., GC, HPLC, or titration)
Procedure:
-
Reactant Preparation:
-
Accurately weigh myristoleyl alcohol and palmitic acid in the desired molar ratio (e.g., 1:1.1) and add them to the reaction vessel.[11]
-
If using a solvent, add the appropriate volume of anhydrous solvent to dissolve the substrates.
-
-
Enzyme Addition:
-
Add the immobilized lipase to the reaction mixture. A typical starting concentration is 5-10% (w/w) of the limiting substrate.[11]
-
-
Water Removal:
-
Add activated molecular sieves (e.g., 10-20% w/v) to the reaction mixture to remove the water produced during esterification.
-
-
Reaction Incubation:
-
Seal the reaction vessel and place it on the magnetic stirrer or in the shaking incubator.
-
Set the desired reaction temperature (e.g., 50-60°C) and stirring speed (e.g., 200-250 rpm).
-
-
Reaction Monitoring:
-
Periodically take small aliquots from the reaction mixture to monitor the progress of the reaction.
-
Analyze the samples to determine the consumption of reactants and the formation of the product. The reaction is considered complete when the conversion reaches a plateau.
-
-
Product Recovery:
-
Once the reaction is complete, stop the heating and stirring.
-
Separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed with solvent and reused.
-
The solvent (if used) can be removed under reduced pressure.
-
The crude product can be further purified, for example, by column chromatography, to remove any unreacted substrates.
-
Visualizations
Caption: Enzymatic synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Enhanced Enzymatic Synthesis of Puerarin Palmitate with Different Acyl Donors for Lipid Solubility Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient two-step chemo-enzymatic synthesis of all-trans-retinyl palmitate with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Myristoleyl Palmitate Peaks in Chromatography
Welcome to our technical support center for troubleshooting chromatographic analyses of Myristoleyl Palmitate. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the analysis of this wax ester. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to help you achieve optimal separation and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems encountered when analyzing this compound?
A1: The most common peak shape issues are peak tailing, peak fronting, and peak splitting. An ideal chromatographic peak should be symmetrical (Gaussian). Deviations from this symmetry can compromise resolution, accuracy, and precision.
Q2: What is a good starting point for method development for this compound analysis?
A2: For volatile and thermally stable wax esters like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. For higher molecular weight or thermally labile compounds, High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or a Charged Aerosol Detector (CAD) is a suitable alternative.
Q3: Is derivatization necessary for the analysis of this compound?
A3: Not always. High-Temperature GC (HTGC) can often analyze intact wax esters directly. However, if you are using a standard GC system, transesterification to form the corresponding fatty acid methyl ester (myristic acid methyl ester) and fatty alcohol (palmitoleyl alcohol) can simplify analysis and improve peak shape. For HPLC analysis, derivatization is generally not required.
Troubleshooting Guides
Peak Tailing
Q4: My this compound peak is tailing. What are the potential causes and how can I fix it?
A4: Peak tailing, where the latter half of the peak is broader than the front half, can be caused by several factors.
Potential Causes & Solutions:
-
Active Sites on the Column: Silanol (B1196071) groups on the silica (B1680970) support of the column can interact with polar analytes, causing tailing.
-
Solution: Use a highly deactivated column (end-capped). For GC, ensure your liner is also deactivated. Consider adding a small amount of an acidic modifier to the mobile phase in reversed-phase HPLC to suppress silanol activity.
-
-
Column Contamination: Non-volatile residues from previous injections can create active sites.
-
Solution: Flush the column with a strong solvent. If the problem persists, trim the first few centimeters of the GC column or replace the HPLC guard column.
-
-
Inappropriate Solvent for Sample Dissolution: If the sample solvent is too strong compared to the mobile phase (in HPLC), it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase if possible.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
Peak Splitting or Shouldering
Q5: I am observing split or shouldered peaks for this compound. What could be the issue?
A5: Split peaks can be a sign of a problem at the head of the column or an issue with the injection technique.
Potential Causes & Solutions:
-
Column Void or Channeling: A void at the column inlet can cause the sample to travel through different paths, resulting in a split peak.[1]
-
Solution: Replace the column. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pH range.
-
-
Partially Blocked Frit: Debris from the sample or system can block the inlet frit of the column.[1]
-
Solution: Reverse flush the column (if the manufacturer's instructions permit). If this doesn't work, the column may need to be replaced. Using an in-line filter can help prevent this.
-
-
Solvent Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.
-
Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase.
-
-
Injection Technique (GC): A poor column cut or incorrect column installation depth in the injector can lead to peak splitting.
-
Solution: Ensure the GC column is cut cleanly and squarely. Check the manufacturer's guidelines for the correct installation depth in the inlet.
-
Peak Fronting
Q6: My this compound peak is fronting. What does this indicate?
A6: Peak fronting, where the front half of the peak is broader than the back half, is less common than tailing but can still occur.
Potential Causes & Solutions:
-
Column Overload: This is the most common cause of peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Poorly Packed Column: An uneven density of the packing material can lead to fronting peaks.[1]
-
Solution: This is a manufacturing defect, and the column should be replaced.
-
Retention Time Shifts
Q7: The retention time for this compound is shifting between injections. How can I stabilize it?
A7: Unstable retention times can make peak identification and quantification unreliable.
Potential Causes & Solutions:
-
Changes in Mobile Phase Composition (HPLC): Inaccurate mixing of mobile phase components or solvent evaporation can alter retention times.
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. Ensure the pump is functioning correctly.
-
-
Fluctuations in Column Temperature: Temperature variations can affect retention.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Leaks in the System: A leak in the flow path can cause pressure fluctuations and lead to retention time shifts.
-
Solution: Systematically check all fittings and connections for leaks.
-
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Solution: Replace the column if performance has significantly deteriorated.
-
Data Presentation
Table 1: Typical GC-MS Parameters for Wax Ester Analysis
| Parameter | Setting |
| Column | DB-1HT or DB-5HT (fused-silica capillary) |
| Column Dimensions | 15 m x 0.25 mm ID, 0.10 µm film thickness |
| Injector Temperature | 390°C |
| Injection Mode | Splitless or Split (e.g., 1:5) |
| Carrier Gas | Helium |
| Oven Program | 120°C to 240°C at 15°C/min, then to 390°C at 8°C/min, hold for 6 min |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | m/z 50-950 |
Note: These are general parameters and may require optimization for your specific instrument and application.
Table 2: Typical HPLC Parameters for Wax Ester Analysis
| Parameter | Setting |
| Column | C18 or C30 Reversed-Phase |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient of Acetonitrile and Isopropanol (B130326) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |
| Injection Volume | 10-20 µL |
Note: These are general parameters and may require optimization for your specific instrument and application.
Experimental Protocols
Protocol 1: High-Temperature GC-MS Analysis of Intact this compound
-
Sample Preparation: Dissolve the this compound standard or sample in hexane (B92381) or toluene (B28343) to a final concentration of 0.1-1.0 mg/mL.
-
GC-MS System Setup:
-
Install a high-temperature capillary column (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm).
-
Set the injector and transfer line temperature to 390°C.
-
Set the oven temperature program: start at 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min, and hold for 6 minutes.
-
Set the carrier gas (Helium) flow rate to approximately 1 mL/min.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Acquisition: Acquire data in full scan mode (e.g., m/z 50-950).
-
Analysis: Identify the this compound peak based on its retention time and mass spectrum.
Protocol 2: Reversed-Phase HPLC-ELSD Analysis of this compound
-
Sample Preparation: Dissolve the this compound standard or sample in a suitable organic solvent like isopropanol or a mixture of hexane and isopropanol.
-
HPLC System Setup:
-
Install a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Set up a binary gradient with Mobile Phase A: Acetonitrile and Mobile Phase B: Isopropanol. A typical gradient could be starting with a high percentage of A and gradually increasing B.
-
Set the flow rate to 1.0 mL/min and the column temperature to 40°C.
-
Set the ELSD parameters (e.g., nebulizer temperature, evaporator temperature, and gas flow) according to the manufacturer's recommendations for non-volatile analytes.
-
-
Injection: Inject 10-20 µL of the prepared sample.
-
Data Acquisition and Analysis: Monitor the elution of this compound and quantify using a calibration curve.
Visualizations
Caption: A logical workflow for troubleshooting common chromatography peak problems.
Caption: Decision tree for selecting a suitable chromatographic method for wax ester analysis.
References
Technical Support Center: Myristoleyl Palmitate NMR Spectroscopy
Welcome to the technical support center for the NMR spectroscopy of Myristoleyl palmitate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during NMR analysis of this unsaturated long-chain ester.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Q2: My ¹H NMR spectrum shows a large, unresolved "hump" between 1.2-1.4 ppm. How can I resolve these signals?
A2: This is a common issue with long-chain lipids due to the numerous methylene (B1212753) (-CH₂) groups in similar chemical environments. To improve resolution, you can try the following:
-
Use a higher field NMR spectrometer: A stronger magnetic field will increase the chemical shift dispersion.
-
Vary the temperature: Acquiring the spectrum at a different temperature can sometimes induce small changes in chemical shifts, aiding in signal separation.[1]
-
Change the solvent: Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce solvent shifts that may resolve overlapping signals.[2]
Q3: I see unexpected peaks in my spectrum. What are the common sources of interference?
A3: Extraneous peaks in your NMR spectrum can arise from various sources of contamination. Common impurities include:
-
Residual Solvents: Acetone (B3395972), ethyl acetate, or hexane (B92381) from purification steps are common culprits.[2]
-
Water: A broad peak, typically around 1.55 ppm in CDCl₃, but its position can vary.
-
Silicone Grease: Often appears as a singlet around 0 ppm.
-
Phthalates: Plasticizers that can leach from plastic labware.
-
Oxidation Products: The double bond in the myristoleyl chain is susceptible to oxidation, leading to the formation of hydroperoxides, aldehydes, and epoxides, which will introduce new signals in the NMR spectrum.[3][4][5][6]
Q4: How can I confirm the presence of the double bond in this compound?
A4: The key signals to confirm the unsaturation are in both the ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum, look for signals in the olefinic region, typically around 5.3 ppm. In the ¹³C NMR spectrum, the carbons of the double bond will appear in the downfield region, generally between 120-135 ppm. 2D NMR techniques like HSQC can be used to correlate the olefinic protons to their directly attached carbons.
Troubleshooting Guides
Guide 1: Identifying and Mitigating Common Contaminants
This guide will help you identify and address common impurities that may interfere with your this compound NMR spectrum.
| Potential Contaminant | Typical ¹H NMR Chemical Shift (in CDCl₃) | Appearance | Mitigation Strategy |
| Water | ~1.55 ppm | Broad singlet | Use freshly opened deuterated solvent or dry the solvent over molecular sieves. Ensure all glassware is thoroughly dried. |
| Acetone | ~2.17 ppm | Singlet | Ensure complete removal of acetone after cleaning glassware by drying under high vacuum. |
| Ethyl Acetate | ~1.26 (t), 2.05 (s), 4.12 (q) ppm | Triplet, Singlet, Quartet | Thoroughly dry the sample under high vacuum to remove residual solvent. |
| Hexane | ~0.88 (t), 1.26 (m) ppm | Triplet, Multiplet | Ensure complete evaporation of hexane after chromatography. |
| Silicone Grease | ~0.07 ppm | Singlet | Use minimal grease on glass joints and avoid contamination of the sample. |
| Phthalates | ~7.5-7.7 ppm (aromatic) | Multiplets | Use glass or PTFE labware whenever possible to avoid leaching of plasticizers. |
Guide 2: Detecting and Characterizing Oxidation
The double bond in the myristoleyl moiety is susceptible to oxidation. This guide helps in identifying the byproducts.
| Oxidation Product | Characteristic ¹H NMR Signals | Characteristic ¹³C NMR Signals |
| Hydroperoxides | 8.1-8.7 ppm (-OOH) | ~80-90 ppm (C-OOH) |
| Aldehydes | 9.5-10.0 ppm (-CHO) | ~200 ppm (C=O) |
| Epoxides | 2.5-3.5 ppm (epoxide ring protons) | ~50-60 ppm (epoxide ring carbons) |
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values based on data from similar long-chain esters.[7][8][9][10]
Predicted ¹H NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH=CH- (Olefinic) | ~ 5.34 | m |
| -O-CH₂- (Ester) | ~ 4.06 | t |
| -C(=O)-CH₂- | ~ 2.29 | t |
| Allylic -CH₂- | ~ 2.01 | m |
| -CH₂- adjacent to -O-CH₂- | ~ 1.61 | m |
| -(CH₂)n- (Bulk methylene) | ~ 1.25 | br s |
| Terminal -CH₃ | ~ 0.88 | t |
Predicted ¹³C NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (ppm) |
| -C=O (Ester carbonyl) | ~ 173.3 |
| -CH=CH- (Olefinic) | ~ 130.0, 129.8 |
| -O-CH₂- (Ester) | ~ 64.4 |
| -C(=O)-CH₂- | ~ 34.4 |
| -(CH₂)n- (Bulk methylene) | ~ 29.7 - 29.1 |
| Allylic -CH₂- | ~ 27.2 |
| -CH₂- adjacent to -O-CH₂- | ~ 25.9 |
| Terminal -CH₃ | ~ 14.1 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., CDCl₃).
-
Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer: Using a clean glass pipette, transfer the solution to a high-quality 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lib.zu.edu.pk [lib.zu.edu.pk]
- 6. researchgate.net [researchgate.net]
- 7. aocs.org [aocs.org]
- 8. researchgate.net [researchgate.net]
- 9. bmse000590 Palmitic Acid at BMRB [bmrb.io]
- 10. Myristic acid(544-63-8) 13C NMR [m.chemicalbook.com]
Technical Support Center: Cell Toxicity of High Concentrations of Palmitate
I. General Information & FAQs
This section provides answers to frequently asked questions regarding the cellular effects of high concentrations of palmitate.
Q1: Is Myristyl Palmitate considered hazardous?
A1: According to available safety data sheets (SDS), Myristyl Palmitate (also known as Tetradecyl hexadecanoate) is not classified as a hazardous substance.[1][2] It is not expected to cause acute toxicity, and no chronic, carcinogenic, or mutagenic effects have been reported.[1] Ingestion of large amounts may cause nausea and vomiting.[3]
Q2: What are the known cytotoxic effects of high concentrations of palmitate on cells?
A2: High concentrations of palmitate are known to be cytotoxic to a variety of cell types. The primary mechanism of cell death is apoptosis (programmed cell death), often referred to as "lipoapoptosis".[4][5] Palmitate exposure can lead to a decrease in overall cell viability.[6][7]
Q3: What cellular mechanisms are involved in palmitate-induced toxicity?
A3: Palmitate-induced toxicity is multifactorial and involves the activation of several stress pathways:
-
Endoplasmic Reticulum (ER) Stress: Palmitate can induce ER stress, characterized by the activation of the unfolded protein response (UPR).[4][5][8] This is evidenced by increased expression of proteins like CHOP and GRP78, and the splicing of XBP-1 mRNA.[4]
-
Mitochondrial Dysfunction: Exposure to palmitate can lead to impaired mitochondrial function, including decreased mitochondrial membrane potential and reduced activity of complex I of the electron transport chain.[6]
-
Reactive Oxygen Species (ROS) Generation: Palmitate treatment can increase the production of reactive oxygen species, leading to oxidative stress.[9][10]
-
Inflammation: Palmitate can trigger an inflammatory response in cells, characterized by the increased expression of pro-inflammatory cytokines such as TNF-α and IL-6.[6][11]
-
Ceramide Synthesis: Palmitate can fuel the de novo synthesis of ceramides, which are signaling lipids that can promote apoptosis.[12][13]
Q4: Can the cytotoxic effects of palmitate be mitigated?
A4: Yes, several strategies have been shown to reduce palmitate-induced cytotoxicity:
-
Co-treatment with Unsaturated Fatty Acids: Unsaturated fatty acids, such as oleate (B1233923) and linoleate, can attenuate the apoptotic effects of palmitate.[4][14]
-
Inhibition of Stress Pathways: Pharmacological inhibition of specific stress pathways, such as the JNK signaling pathway, can prevent palmitate-induced apoptosis.[5]
-
Antioxidants: Antioxidants can block palmitate-induced apoptosis by scavenging reactive oxygen species.[9]
II. Troubleshooting Guide for In Vitro Experiments
This guide addresses common issues encountered during cell culture experiments with high concentrations of palmitate.
Q: I am observing high levels of cell death in my control (BSA-treated) cells. What could be the cause?
A:
-
BSA Purity and Concentration: Ensure the bovine serum albumin (BSA) used to conjugate palmitate is of high purity and free of contaminants. The final concentration of BSA in the culture medium should also be optimized, as high concentrations can be detrimental to some cell lines.
-
Incubation Time: Prolonged incubation times, even with BSA alone, can affect cell viability. Consider running a time-course experiment to determine the optimal experimental window.
Q: I am seeing inconsistent results in cell viability assays (e.g., MTT, LDH) with palmitate treatment. What are the possible reasons?
A:
-
Palmitate-BSA Complexation: Incomplete or improper complexation of palmitate to BSA can lead to the formation of palmitate crystals, which can be toxic to cells and interfere with assay readings. Ensure a proper molar ratio of palmitate to BSA and adequate incubation time and temperature during complex preparation.
-
Cell Density: The initial cell seeding density can influence the cellular response to palmitate. Ensure consistent cell seeding across all experiments.
-
Assay Interference: High concentrations of fatty acids can sometimes interfere with colorimetric or fluorometric assays. Consider using multiple, mechanistically different assays to confirm cell viability (e.g., combining a metabolic assay like MTT with a membrane integrity assay like LDH release).
Q: My cells are detaching from the culture plate after palmitate treatment. How can I prevent this?
A:
-
Coating Culture Plates: Pre-coating culture plates with extracellular matrix proteins (e.g., collagen, fibronectin) can improve cell adhesion.
-
Gentle Handling: Minimize physical disturbance of the cells during media changes and reagent additions.
III. Quantitative Data Summary
The following table summarizes key quantitative data on the cytotoxic effects of palmitate from various studies.
| Cell Type | Palmitate Concentration | Exposure Time | Observed Effect | Reference |
| C6 Astrocytes | 200 µM | 6 hours | Altered cell morphology | [6] |
| C6 Astrocytes | 400 µM | 6 hours | Decreased cell viability | [6] |
| C6 Astrocytes | 200 µM & 400 µM | 24 hours | ~50% reduction in cell viability | [6] |
| H9c2 Cardiomyocytes | 100-500 µmol/L | 24 hours | Dose-dependent decrease in cell viability | [7] |
| Mouse Podocytes | Varies | 24 hours | Increased apoptotic DNA fragments | [10] |
| BV2 Microglia | 200 µM | 24 hours | Decreased cell viability | [14] |
| Primary Mouse Hepatocytes | Varies | - | Potentiation of apoptosis when combined with myristic acid | [12][13] |
IV. Experimental Protocols
Below are detailed methodologies for key experiments used to assess palmitate-induced cell toxicity.
1. Preparation of Palmitate-BSA Conjugate
-
Materials: Sodium palmitate, Bovine Serum Albumin (BSA) (fatty acid-free), sterile PBS, sterile water, 0.1 M NaOH.
-
Protocol:
-
Prepare a 100 mM stock solution of sodium palmitate by dissolving it in sterile water with gentle heating (e.g., 70°C).
-
Prepare a 10% (w/v) BSA solution in sterile PBS and warm it to 37°C.
-
Add the palmitate stock solution dropwise to the BSA solution while stirring to achieve the desired molar ratio (typically between 3:1 and 6:1 palmitate:BSA).
-
Incubate the mixture at 37°C for at least 1 hour to allow for complete complexation.
-
Sterilize the final conjugate by passing it through a 0.22 µm filter.
-
Prepare a control solution of BSA without palmitate using the same procedure.
-
2. Cell Viability Assessment using MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the palmitate-BSA conjugate and the BSA control for the desired duration.
-
After treatment, add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to the BSA-treated control cells.[6]
-
3. Apoptosis Detection by Caspase-3/7 Activity Assay
-
Principle: This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
-
Protocol:
-
Plate cells and treat them with palmitate-BSA as described above.
-
Lyse the cells using a lysis buffer provided with a commercial caspase-3/7 activity assay kit.
-
Add the caspase-3/7 substrate to the cell lysates and incubate according to the manufacturer's instructions.
-
Measure the resulting fluorescence or luminescence using a plate reader.
-
Quantify caspase activity relative to a standard curve or express it as a fold change compared to the control.[5]
-
V. Visualizations
Diagram of Palmitate-Induced Apoptotic Signaling Pathways
Caption: Palmitate-induced signaling leading to apoptosis.
Experimental Workflow for Assessing Palmitate Cytotoxicity
Caption: Workflow for in vitro palmitate cytotoxicity testing.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. Myristyl palmitate | C30H60O2 | CID 78294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Palmitate modulates intracellular signaling, induces endoplasmic reticulum stress, and causes apoptosis in mouse 3T3-L1 and rat primary preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmitate induces integrated stress response and lipoapoptosis in trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitate Compromises C6 Astrocytic Cell Viability and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palmitate causes endoplasmic reticulum stress and apoptosis in human mesenchymal stem cells: prevention by AMPK activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palmitate-induced apoptosis can occur through a ceramide-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of palmitate and astaxanthin on cell viability and proinflammatory characteristics of mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Myristic acid potentiates palmitic acid-induced lipotoxicity and steatohepatitis associated with lipodystrophy by sustaning de novo ceramide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Myristic acid potentiates palmitic acid-induced lipotoxicity and steatohepatitis associated with lipodystrophy by sustaning de novo ceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palmitic Acid Lipotoxicity in Microglia Cells Is Ameliorated by Unsaturated Fatty Acids [mdpi.com]
Validation & Comparative
A Comparative Guide to Myristoleyl Palmitate and Cetyl Palmitate in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The selection of lipid excipients is a critical determinant in the design and efficacy of lipid-based nanoparticle drug delivery systems such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). The physicochemical properties of these lipids directly influence key performance indicators of the delivery system, including drug loading capacity, encapsulation efficiency, stability, and drug release profile. This guide provides an objective comparison of two commonly used solid lipids, Myristoleyl Palmitate and Cetyl Palmitate, supported by available experimental data to aid in the selection process for drug delivery applications.
Overview of Lipids
This compound , an ester of myristoleic acid and palmitic acid, and Cetyl Palmitate , an ester of cetyl alcohol and palmitic acid, are both waxy solids at room temperature, making them suitable for the preparation of SLNs and NLCs. Their biocompatibility and ability to form a solid matrix to encapsulate therapeutic agents have led to their investigation in various drug delivery contexts. While Cetyl Palmitate is more extensively studied and characterized in the literature, this compound and its close analogue, Myristyl Myristate, are also emerging as viable options.
Comparative Performance Data
The following tables summarize the available quantitative data for SLNs and NLCs formulated with this compound (represented by its close analog, Myristyl Myristate) and Cetyl Palmitate. It is important to note that direct comparative studies are limited, and the data presented is compiled from various independent studies.
Table 1: Physicochemical Properties of Myristyl Myristate and Cetyl Palmitate Nanoparticles
| Parameter | Myristyl Myristate SLNs | Cetyl Palmitate SLNs/NLCs | Reference |
| Particle Size (nm) | 118 | 180 - 240 (NLC) | [1] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 (NLC) | [1][2] |
| Zeta Potential (mV) | -4.0 | -40 to -50 (NLC) | [1][2] |
Table 2: Drug Loading and Encapsulation Efficiency
| Parameter | Myristyl Myristate SLNs | Cetyl Palmitate NLCs | Reference |
| Drug | Not Reported | Coenzyme Q10 | [2] |
| Encapsulation Efficiency (%) | Data not available | 100 | [2] |
| Drug Loading (%) | Data not available | Not Reported |
Table 3: Drug Release Characteristics
| Parameter | Myristyl Myristate SLNs | Cetyl Palmitate NLCs | Reference |
| Release Profile | Data not available | Biphasic: Initial fast release followed by prolonged release | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for the preparation of SLNs using Myristyl Myristate and Cetyl Palmitate.
Preparation of Myristyl Myristate Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot homogenization and ultrasonication method.
Materials:
-
Myristyl Myristate (Solid Lipid)
-
Poloxamer 188 (Pluronic® F68) or Tween 80 (Surfactant)
-
Drug (Lipophilic or Hydrophilic)
-
Deionized Water (Aqueous Phase)
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Magnetic stirrer with heating plate
-
Water bath
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the desired amount of Myristyl Myristate (e.g., 1-5% w/v).
-
If encapsulating a lipophilic drug, dissolve it in the molten lipid.
-
Heat the lipid phase to approximately 5-10°C above the melting point of Myristyl Myristate under gentle stirring until a clear liquid is formed.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the desired amount of surfactant (e.g., 0.5-2.5% w/v).
-
Dissolve the surfactant in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase dropwise under continuous high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
Homogenization:
-
Immediately subject the hot pre-emulsion to high-energy homogenization using a probe sonicator at a specific amplitude (e.g., 50-70%) for a defined period (e.g., 15-30 minutes) in a pulsed mode to prevent excessive heating.
-
-
Cooling and Solidification:
-
Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
-
Purification (Optional):
-
To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified by methods such as dialysis or centrifugation followed by resuspension in deionized water.
-
Preparation of Cetyl Palmitate-based PEGylated Solid Lipid Nanoparticles (SLNs) by Microfluidics
This protocol describes a continuous production method using a microfluidic chip.
Materials:
-
Cetyl Palmitate (Solid Lipid)
-
DSPE–PEG (Lipid-PEG conjugate)
-
Surfactant (e.g., Pluronic F68, Tween 80)
-
Drug (e.g., Paclitaxel, Sorafenib)
-
Chloroform
-
Ultrapure Water
Equipment:
-
Glass capillary-based microfluidic chip
-
Syringe pumps
Procedure:
-
Preparation of the Lipid-Drug Solution (Organic Phase):
-
Co-dissolve Cetyl Palmitate (e.g., 10-100 mg/mL), DSPE–PEG (e.g., 3 mg/mL), and the drug in chloroform.
-
-
Preparation of the Aqueous Surfactant Solution:
-
Dissolve the chosen surfactant (e.g., 2% w/v Pluronic F68) in ultrapure water.
-
-
Microfluidic Nanoparticle Synthesis:
-
Set up the microfluidic system with two syringe pumps, one for the organic phase and one for the aqueous phase.
-
Pump the organic and aqueous phases through the microfluidic chip at controlled flow rates. The rapid mixing of the two phases within the microchannels leads to the nanoprecipitation of the lipid and drug, forming SLNs.
-
Optimize parameters such as flow rates and surfactant concentration to control the particle size and distribution.
-
-
Solvent Evaporation:
-
Collect the resulting nanoparticle dispersion.
-
Remove the organic solvent (chloroform) by evaporation, typically under reduced pressure.
-
-
Characterization:
-
Characterize the produced SLNs for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.
-
Signaling Pathway Modulation by Lipid Nanoparticles
Lipid nanoparticles can interact with cells and modulate various signaling pathways. One such pathway is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is crucial in cell growth, differentiation, and immune regulation. Dysregulation of this pathway is implicated in diseases like fibrosis and cancer. Lipid nanoparticles delivering siRNA targeting TGF-β1 have been shown to inhibit this pathway.
References
The Dichotomy of a Lipid Ester: Myristoleyl Palmitate's Putative Role in Health and Disease
Myristoleyl palmitate is a wax ester composed of myristoleic acid, a monounsaturated fatty acid, and palmitic acid, a saturated fatty acid. The biological significance of this ester is intrinsically linked to the functions of its constituent parts. Emerging research suggests that the balance between saturated and unsaturated fatty acids is crucial for maintaining cellular homeostasis, and disruptions in this balance are frequently observed in various diseases.
Quantitative Landscape of Constituent Fatty Acids
An analysis of existing literature indicates that the levels of myristoleic acid and palmitic acid are altered in several disease states, most notably in cancer and metabolic disorders. While data on the intact this compound ester is scarce, the differential regulation of its precursors suggests that its abundance and functional impact likely vary between healthy and diseased tissues.
| Fatty Acid | Disease State | Tissue/Sample Type | Observation | Reference |
| Myristoleic Acid | Prostate Cancer | LNCaP cells | Cytotoxic, induces apoptosis and necrosis | [1][2] |
| Non-small cell lung cancer | Serum | Elevated levels linked to longer progression-free survival | [3] | |
| Obesity | - | Reduces body weight and triglycerides in mice | [1] | |
| Palmitic Acid | Gastric Cancer | Gastric cancer tissue vs. adjacent tissue | Lower levels in cancer tissue | [4] |
| Colorectal Cancer | Obese-related colorectal cancer tissue | Accumulation promotes matrix stiffness | [5] | |
| Breast Cancer | Plasma | Higher circulating levels associated with increased risk | [6] | |
| Prostate Cancer | Mouse model | Promotes tumor growth and metastasis | [7] | |
| Metabolic Syndrome | Human body | Excessive levels induce lipotoxicity and insulin (B600854) resistance | [8][9][10] |
Signaling Pathways: A Tale of Two Fatty Acids
The contrasting roles of myristoleic acid and palmitic acid are evident in their influence on key cellular signaling pathways. Palmitic acid, when in excess, is known to promote pro-inflammatory and pro-cancerous pathways. Conversely, myristoleic acid has shown potential anti-cancer and beneficial metabolic effects.
Experimental Protocols
The quantification of this compound and its constituent fatty acids in biological tissues requires a multi-step process involving lipid extraction, derivatization, and analysis by chromatography coupled with mass spectrometry.
Lipid Extraction from Tissue
A standard method for extracting lipids from tissue is a modified Bligh-Dyer extraction.[11]
Materials:
-
Tissue sample
-
1 M KCl solution
-
Homogenizer
-
Centrifuge
Procedure:
-
Homogenize the tissue sample in a mixture of chloroform and methanol (1:2 v/v).
-
Add additional chloroform and water to the homogenate to create a biphasic mixture.
-
Centrifuge the mixture to separate the layers. The lower organic layer contains the lipids.
-
Collect the lower layer and wash it with 1 M KCl and then with water to remove non-lipid contaminants.
-
Evaporate the solvent from the final organic layer to obtain the total lipid extract.
Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
To analyze the fatty acid composition, the extracted lipids are first derivatized to fatty acid methyl esters (FAMEs).
Materials:
-
Total lipid extract
-
Methanol
-
HCl or BF3 in methanol (for transesterification)
-
GC-MS system with a suitable capillary column
Procedure:
-
Transesterification: The lipid extract is treated with a methylating agent (e.g., methanolic HCl or BF3-methanol) and heated to convert the fatty acids into their more volatile methyl esters (FAMEs).[12][13]
-
Extraction of FAMEs: After the reaction, hexane is added to extract the FAMEs.
-
GC-MS Analysis: The hexane layer containing the FAMEs is injected into the GC-MS system. The FAMEs are separated based on their boiling points and identified by their mass spectra. Quantification is typically performed using an internal standard.[12][14][15][16][17][18][19]
Analysis of Intact Wax Esters by Liquid Chromatography-Mass Spectrometry (LC-MS)
For the analysis of intact this compound, LC-MS is the preferred method.
Materials:
-
Total lipid extract
-
LC-MS system with a suitable column (e.g., C8 or C18 reversed-phase)
-
Mobile phase solvents (e.g., methanol, water, acetonitrile)
Procedure:
-
Sample Preparation: The lipid extract is dissolved in a suitable solvent for LC-MS analysis.
-
LC Separation: The sample is injected into the LC system, and the different lipid species are separated based on their polarity.
-
MS Detection: The separated lipids are ionized (e.g., by electrospray ionization) and detected by the mass spectrometer, which provides information on their molecular weight and structure.[20][21][22][23][24][25]
Concluding Remarks
The available evidence strongly suggests that the constituent fatty acids of this compound, myristoleic acid and palmitic acid, have opposing effects in the context of cancer and metabolic diseases. Elevated levels of palmitic acid are frequently associated with pathological conditions, promoting cell proliferation, inflammation, and metastasis. In contrast, myristoleic acid has demonstrated cytotoxic effects against cancer cells and beneficial metabolic properties.
Future research should focus on the direct quantification of this compound in healthy and diseased tissues to elucidate its specific role in pathophysiology. Understanding the regulation of the enzymes responsible for its synthesis and degradation could open new avenues for therapeutic intervention in a range of diseases. The detailed experimental protocols provided herein offer a robust framework for undertaking such investigations.
References
- 1. metabolon.com [metabolon.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Palmitic Acid Inhibits the Growth and Metastasis of Gastric Cancer by Blocking the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Circulating plasma phospholipid fatty acid levels and breast cancer risk in the Cancer Prevention Study-II Nutrition Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]
- 9. mdpi.com [mdpi.com]
- 10. Protection Strategies Against Palmitic Acid-Induced Lipotoxicity in Metabolic Syndrome and Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipid Profiling Extraction Method for Animal Tissue - Kansas Lipidomics Research Center [k-state.edu]
- 12. 2.7. Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS) [bio-protocol.org]
- 13. akjournals.com [akjournals.com]
- 14. lipidmaps.org [lipidmaps.org]
- 15. benchchem.com [benchchem.com]
- 16. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. shimadzu.com [shimadzu.com]
- 19. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 20. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Liquid chromatography–mass spectrometry (LC-MS) lipid analysis [bio-protocol.org]
- 23. mdpi.com [mdpi.com]
- 24. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 25. iris.unitn.it [iris.unitn.it]
A Comparative Guide to LC-MS and GC-MS for Myristoleyl Palmitate Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of lipids, particularly wax esters like myristoleyl palmitate, the choice of analytical technique is paramount. This guide provides a comprehensive comparison of two powerful methods: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into their respective performances, supported by experimental data, to facilitate an informed decision for your specific analytical needs.
This compound, a wax ester composed of myristoleic acid and palmitic acid, plays various roles in biological systems and is a component of diverse natural products. Its accurate quantification is crucial in fields ranging from metabolic research to the quality control of cosmetics and biofuels.
At a Glance: Key Performance Characteristics
The selection between LC-MS and GC-MS for this compound analysis hinges on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired structural information.
| Feature | LC-MS | GC-MS |
| Principle | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Analytes | A broad range of wax esters, including high molecular weight and thermally labile compounds. | Volatile and thermally stable wax esters. High-temperature methods can analyze intact wax esters up to ~C54. |
| Sample Preparation | Often minimal, involving dissolution in a suitable organic solvent. | May require derivatization to increase volatility, although direct high-temperature analysis is possible. |
| Sensitivity | Generally high, with low limits of detection (LOD) and quantification (LOQ). | High sensitivity, particularly for volatile compounds. |
| Linearity | Typically exhibits a wide linear range. | Generally shows good linearity over a defined concentration range. |
| Selectivity | High, with the ability to generate specific fragment ions for structural confirmation. | High, providing characteristic mass spectra for compound identification. |
Quantitative Performance Comparison
The following tables summarize representative quantitative data for the analysis of wax esters using LC-MS and GC-MS. It is important to note that these values are indicative and may vary for this compound depending on the specific instrumentation, sample matrix, and experimental conditions.
Table 1: Representative Quantitative Performance Data for LC-MS/MS Analysis of Lipids
| Parameter | Reported Values | Remarks |
| Linearity (R²) | ≥ 0.99[1] | Good linearity is typically achieved over a wide concentration range. |
| Limit of Detection (LOD) | 0.02 - 0.04 mg/kg[2] | High sensitivity allows for the detection of trace amounts. |
| Limit of Quantitation (LOQ) | 0.05 - 0.13 mg/kg[2] | Precise quantification at low concentrations is achievable. |
| Accuracy (% Recovery) | 85.3 - 121.2%[2] | Demonstrates good accuracy of the method. |
| Precision (%RSD) | < 15% | Indicates good reproducibility of the measurements. |
Table 2: Representative Quantitative Performance Data for GC-MS Analysis of Wax Esters
| Parameter | Reported Values | Remarks |
| Linearity (R²) | 0.9876 (for C29-C44 wax esters)[3] | Good linearity is observed within a specific concentration range. |
| Limit of Detection (LOD) | Low nanogram range (1-2 ng)[4] | Highly dependent on the compound and derivatization. |
| Limit of Quantitation (LOQ) | Low picomole range (2-3 pmol)[4] | Precise quantification is possible at low levels. |
| Accuracy (% Recovery) | Not explicitly reported for this compound. | Dependent on the efficiency of extraction and derivatization. |
| Precision (%RSD) | Not explicitly reported for this compound. | Generally good with appropriate internal standards. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are outlined experimental protocols for the analysis of this compound using both LC-MS and GC-MS.
LC-MS/MS Experimental Protocol
This protocol is designed for the direct analysis of this compound in a biological matrix.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma or homogenized tissue, add 1 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727).
-
Add an appropriate internal standard (e.g., a deuterated analog of a wax ester).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer containing the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: Start with 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ions for this compound would need to be determined by infusion of a standard.
GC-MS Experimental Protocol
This protocol includes a derivatization step to enhance the volatility of this compound.
1. Sample Preparation (Extraction and Derivatization)
-
Perform a lipid extraction as described in the LC-MS protocol (steps 1.1 to 1.5).
-
To the dried lipid extract, add 100 µL of toluene (B28343) and 200 µL of 14% boron trifluoride in methanol (BF3-methanol).
-
Cap the vial tightly and heat at 60°C for 30 minutes to convert fatty acids and alcohols to their methyl esters (FAMEs) and fatty acid methyl ethers (FAMEths) respectively, if hydrolysis is performed prior. For intact wax ester analysis, a silylation agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used. Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine, and heat at 70°C for 60 minutes.
-
After cooling, add 1 mL of hexane (B92381) and 1 mL of water.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the derivatized analytes.
-
Dry the hexane extract over anhydrous sodium sulfate.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 320°C at 10°C/min, and hold for 10 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Full scan mode (e.g., m/z 50-600) for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification.
Visualization of Workflows and Biological Pathways
To further clarify the analytical process and the biological context of this compound, the following diagrams are provided.
Experimental workflows for LC-MS and GC-MS analysis.
This compound is a product of wax ester biosynthesis, a pathway found in various organisms, including bacteria like Acinetobacter baylyi. This pathway is a target for metabolic engineering to produce valuable oleochemicals.
References
- 1. iris.unitn.it [iris.unitn.it]
- 2. researchgate.net [researchgate.net]
- 3. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Guide to the Efficacy of Myristoleyl Palmitate and Other Wax Esters in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the performance of Myristoleyl Palmitate against other commonly used wax esters, such as Cetyl Palmitate and Isopropyl Palmitate, in topical applications. Due to the limited availability of direct, quantitative, head-to-head comparative studies in publicly accessible literature, this document focuses on presenting the known physicochemical properties and qualitative performance characteristics of these esters. Furthermore, it provides detailed experimental protocols for key performance indicators, enabling researchers to conduct their own comparative analyses.
Executive Summary
Wax esters are critical components in topical formulations, functioning as emollients, thickeners, and drug delivery vehicles. Their efficacy is determined by their ability to enhance skin hydration, prevent water loss, and facilitate the penetration of active pharmaceutical ingredients (APIs). This compound, Cetyl Palmitate, and Isopropyl Palmitate are three such esters with distinct properties. Cetyl Palmitate is recognized for its substantive, waxy feel and significant occlusive properties, making it suitable for formulations requiring a protective barrier. Isopropyl Palmitate is a lighter emollient with lower viscosity, offering good spreadability and a less greasy skin feel. This compound (commonly referred to as Myristyl Palmitate) is also known for its exceptional emollient properties and its ability to form a protective barrier on the skin. This guide will delve into the available data for a side-by-side comparison and provide the methodologies to quantify their performance.
Data Presentation: Physicochemical and Qualitative Comparison of Wax Esters
The selection of a wax ester is often dependent on the desired sensory profile, occlusivity, and the specific requirements of the drug delivery system. The following table summarizes the key properties of this compound, Cetyl Palmitate, and Isopropyl Palmitate based on available data.
| Property | This compound (Myristyl Palmitate) | Cetyl Palmitate | Isopropyl Palmitate |
| INCI Name | Myristyl Palmitate | Cetyl Palmitate | Isopropyl Palmitate |
| Chemical Formula | C30H60O2 | C32H64O2[1] | C19H38O2 |
| Molecular Weight | 452.8 g/mol | 480.88 g/mol | 298.5 g/mol |
| Physical Form | Waxy Solid | White, waxy solid[1] | Colorless to pale yellow liquid[2] |
| Melting Point | ~38°C | 44-54°C[3] | Not applicable (liquid at room temp) |
| Solubility | Insoluble in water | Insoluble in water, soluble in oils and most organic solvents[3] | Practically insoluble in water, soluble in oils and alcohols[2] |
| Primary Function | Emollient, Skin conditioning agent | Emollient, Thickening agent, Stabilizer[1] | Emollient, Solvent, Penetration enhancer[2] |
| Skin Feel | Velvety smooth, non-greasy | Rich, cushioned feel | Lightweight, non-greasy[2] |
| Occlusivity | Forms a protective barrier | Moderate to High[4] | Low to Moderate[4] |
| Comedogenic Rating | Can be comedogenic | Generally considered non-comedogenic in low concentrations | Can be comedogenic |
Experimental Protocols
To facilitate a quantitative comparison of the efficacy of this compound and other wax esters, the following detailed experimental protocols are provided.
Evaluation of Skin Hydration: Corneometry
Objective: To measure the hydration effect of a topical formulation containing a wax ester on the stratum corneum.
Methodology:
-
Principle: Corneometry measures the electrical capacitance of the skin, which is directly related to its moisture content. Water has a higher dielectric constant than other skin components, so an increase in skin hydration leads to an increase in capacitance.
-
Apparatus: Corneometer® (e.g., CM 825).
-
Procedure:
-
Subject Acclimatization: Subjects are acclimatized in a controlled environment (20-22°C, 40-60% relative humidity) for at least 30 minutes prior to measurements.
-
Test Area Definition: Define test areas on the volar forearm of the subjects.
-
Baseline Measurement: Take baseline Corneometer® readings from each test area before product application.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to the designated test areas. One area should remain untreated as a control.
-
Post-Application Measurements: Repeat measurements at specified time points (e.g., 1, 2, 4, and 8 hours) after product application.
-
-
Data Analysis: The change in Corneometer® units from baseline is calculated to determine the increase in skin hydration.
Evaluation of Skin Barrier Function: Transepidermal Water Loss (TEWL)
Objective: To assess the occlusive properties of a wax ester by measuring its effect on the rate of transepidermal water loss.
Methodology:
-
Principle: TEWL is the measurement of water vapor that passes from inside the body through the epidermal layers to the outside atmosphere. A lower TEWL rate indicates a more intact skin barrier. Occlusive agents form a film on the skin that reduces TEWL.
-
Apparatus: Tewameter® (e.g., TM 300).
-
Procedure:
-
Subject Acclimatization: Subjects are acclimatized in a controlled environment (20-22°C, 40-60% relative humidity) for at least 30 minutes.
-
Test Area Definition: Define test areas on the volar forearm.
-
Baseline Measurement: Measure the baseline TEWL of the untreated test areas.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation.
-
Post-Application Measurements: Measure TEWL at specified time points after application (e.g., 30 minutes, 1, 2, 4, and 8 hours).
-
-
Data Analysis: The percentage reduction in TEWL from the baseline value is calculated to determine the occlusive effect of the ester.
Evaluation of Drug Permeation: In Vitro Franz Diffusion Cell Study
Objective: To determine the rate and extent of an active pharmaceutical ingredient's (API) permeation through a skin model from a formulation containing a wax ester.
Methodology:
-
Principle: The Franz diffusion cell is an in vitro system that mimics the diffusion of a substance through the skin. It consists of a donor chamber, a receptor chamber, and a membrane (excised human or animal skin, or a synthetic membrane) separating the two.
-
Apparatus: Franz Diffusion Cells.
-
Procedure:
-
Membrane Preparation: Excised skin is mounted on the diffusion cell with the stratum corneum facing the donor compartment.
-
Receptor Chamber: The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline), and the temperature is maintained at 32°C to simulate skin surface temperature.
-
Formulation Application: A known quantity of the test formulation is applied to the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor medium and replaced with fresh medium to maintain sink conditions.
-
Sample Analysis: The concentration of the API in the collected samples is quantified using a suitable analytical method (e.g., HPLC).
-
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
Conclusion
The provided experimental protocols for skin hydration, transepidermal water loss, and in vitro drug permeation offer a standardized framework for researchers and drug development professionals to generate their own quantitative data. Such studies are crucial for making informed decisions in the selection of wax esters to optimize the performance and sensory characteristics of topical and transdermal drug delivery systems. Further research directly comparing these and other wax esters under standardized conditions is warranted to build a comprehensive, publicly available dataset for the scientific community.
References
A Comparative Guide to the Metabolism of Myristoleyl Palmitate: In Vitro vs. In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
Myristoleyl palmitate, a wax ester composed of myristoleyl alcohol and palmitic acid, plays a role in various biological processes and is of interest in fields ranging from cosmetics to biofuels. Understanding its metabolic fate is crucial for assessing its physiological effects and potential applications. This guide provides a comparative overview of the metabolism of this compound in in vitro and in vivo systems, supported by experimental data and detailed protocols.
Introduction to this compound Metabolism
The metabolism of this compound, like other wax esters, is initiated by enzymatic hydrolysis, yielding its constituent long-chain fatty alcohol (myristoleyl alcohol) and fatty acid (palmitic acid). The subsequent metabolic pathways of these components diverge and are influenced by the biological context, whether in a controlled cellular environment (in vitro) or a complex whole-organism system (in vivo).
In Vitro Metabolism of this compound
In vitro studies, typically employing isolated enzymes, cell cultures (e.g., hepatocytes, adipocytes), or subcellular fractions, offer a reductionist approach to elucidate specific metabolic pathways and enzymatic activities without the complexities of systemic regulation.
Key Metabolic Steps In Vitro
-
Hydrolysis: The initial and rate-limiting step is the hydrolysis of the ester bond by lipases or carboxylesterases to release myristoleyl alcohol and palmitic acid.
-
Metabolism of Palmitic Acid:
-
β-oxidation: Palmitic acid is a major substrate for mitochondrial β-oxidation, generating acetyl-CoA, which can enter the citric acid cycle for energy production.
-
Esterification: Palmitate can be re-esterified into various lipid species, including triglycerides for storage in lipid droplets and phospholipids (B1166683) for membrane synthesis.
-
-
Metabolism of Myristoleyl Alcohol:
-
Oxidation: Myristoleyl alcohol can be oxidized to its corresponding fatty acid, myristoleic acid, which can then undergo β-oxidation. This conversion is a critical step in its catabolism.
-
Quantitative Data from In Vitro Studies
| Parameter | Cell Type/System | Value | Reference |
| Palmitic Acid Metabolism | |||
| β-oxidation rate | Isolated rat hepatocytes | ~25 nmol/h/mg protein | [1] |
| Incorporation into triglycerides | Cultured adipocytes | Varies with conditions | [2] |
| Wax Ester Hydrolysis | |||
| Hydrolysis of Cetyl Palmitate | Purified wax ester hydrolase | Km: 850 µM, Kcat: 11.63 s-1 | [3] |
In Vivo Metabolism of this compound
In vivo studies, conducted in animal models such as rodents, provide a holistic view of this compound metabolism, encompassing digestion, absorption, transport, tissue distribution, and excretion. These studies are essential for understanding the physiological consequences of its ingestion.
Key Metabolic Steps In Vivo
-
Digestion and Absorption: In the gastrointestinal tract, this compound is hydrolyzed by pancreatic lipases. The resulting myristoleyl alcohol and palmitic acid are then absorbed by enterocytes.
-
Transport: Absorbed fatty acids and alcohols are re-esterified into triglycerides and packaged into chylomicrons, which are then secreted into the lymphatic system and subsequently enter the bloodstream.
-
Tissue Distribution and Metabolism:
-
Liver: The liver is a central hub for fatty acid metabolism. Palmitic acid can be oxidized for energy, stored as triglycerides, or incorporated into lipoproteins for transport to other tissues. Myristoleyl alcohol can also be taken up by the liver and oxidized.
-
Adipose Tissue: Adipose tissue is the primary site for the storage of excess fatty acids as triglycerides.
-
Other Tissues: Muscle and other peripheral tissues can take up fatty acids for energy production.
-
Quantitative Data from In Vivo Studies
| Parameter | Animal Model | Value | Reference |
| Palmitic Acid Metabolism | |||
| Myocardial fatty acid oxidation | Mouse heart | ~375 nmol/min/g | [4][5] |
| Wax Ester Absorption | |||
| Assimilation efficiency of wax esters | Mammals | <50% | [1][6] |
Experimental Protocols
In Vitro Wax Ester Hydrolysis Assay
This protocol is adapted from studies on wax ester hydrolases.
Objective: To determine the rate of hydrolysis of this compound by a crude enzyme extract or purified lipase.
Materials:
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Enzyme source (e.g., pancreatic lipase, cell lysate)
-
2-propanol
-
Reagents for fatty acid quantification (e.g., NEFA-HR(2) kit)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in 2-propanol.
-
In a microcentrifuge tube, add the reaction buffer.
-
Add the this compound substrate solution to the reaction buffer and mix.
-
Initiate the reaction by adding the enzyme source.
-
Incubate the reaction mixture at 37°C with shaking for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by heat inactivation or addition of a stop solution).
-
Quantify the amount of released palmitic acid using a commercial fatty acid quantification kit according to the manufacturer's instructions.
-
Calculate the rate of hydrolysis based on the amount of fatty acid produced over time.
In Vivo Wax Ester Metabolism Study in Rodents
This protocol provides a general framework for an in vivo study.
Objective: To investigate the absorption, distribution, and metabolic fate of this compound in a rodent model.
Materials:
-
This compound (labeled with a stable isotope, e.g., 13C, for tracing)
-
Rodent model (e.g., C57BL/6 mice)
-
Oral gavage needles
-
Metabolic cages for collection of feces and urine
-
Blood collection supplies
-
Tissue homogenization equipment
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for metabolite analysis
Procedure:
-
Acclimatize animals to the experimental conditions.
-
Administer a single oral dose of labeled this compound to the animals via gavage.
-
House the animals in metabolic cages and collect feces and urine at specified time points (e.g., 24, 48, 72 hours).
-
Collect blood samples at various time points post-administration to determine the plasma concentration of the labeled compound and its metabolites.
-
At the end of the study, euthanize the animals and collect various tissues (e.g., liver, adipose tissue, intestine, muscle).
-
Homogenize the tissues and extract lipids.
-
Analyze the lipid extracts from plasma, feces, urine, and tissues using GC-MS or LC-MS to identify and quantify the labeled this compound and its metabolites (myristoleyl alcohol, palmitic acid, and their downstream products).
Signaling Pathways and Experimental Workflows
The metabolism of this compound is intricately regulated by a network of signaling pathways that control lipid homeostasis.
Signaling Pathway for Fatty Acid Metabolism
Caption: Metabolic fate of this compound.
Experimental Workflow for In Vitro and In Vivo Studies
Caption: Workflow for this compound metabolism studies.
Conclusion
The metabolism of this compound is a multi-step process initiated by hydrolysis, followed by the distinct metabolic fates of its constituent alcohol and fatty acid. In vitro studies are invaluable for dissecting the specific enzymatic reactions and cellular pathways involved, providing a mechanistic understanding. In contrast, in vivo studies offer a comprehensive picture of the absorption, distribution, and overall physiological impact of this wax ester. A combined approach, leveraging the strengths of both in vitro and in vivo methodologies, is essential for a complete understanding of this compound metabolism and its implications for health and disease.
References
- 1. The Fate of Dietary Wax Esters in the Rat.∗ | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. panomebio.com [panomebio.com]
- 4. Development of a method for quantitation of retinol and retinyl palmitate in human serum using high-performance liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 6. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
Comparative Thermal Analysis of Lipids
Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1] This method is widely used to characterize the thermal properties of lipids, including their melting point, enthalpy of fusion, and polymorphic transitions.[1][2]
The thermal behavior of lipids is complex and influenced by their chemical structure, such as chain length, degree of saturation, and the nature of the head group. For instance, waxes like beeswax and carnauba wax exhibit broad melting peaks due to their heterogeneous composition of various molecules, including monoesters, free fatty acids, and hydrocarbons.[3] In contrast, pure fatty acids and their eutectic mixtures show sharper and more defined phase transitions.
Below is a summary of the thermal properties of various lipids obtained from DSC analysis:
| Lipid/Lipid Mixture | Melting Peak Temperature (°C) | Onset Temperature (°C) | Enthalpy of Fusion (J/g) | Reference |
| Waxes | ||||
| Beeswax | 62.96 | - | - | [3] |
| Carnauba Wax | 84.33 | - | - | [3] |
| Paraffin Wax | 45 - 65 | - | 200 - 240 | [4] |
| Fatty Acids & Eutectic Mixtures | ||||
| Myristic Acid/Palmitic Acid Eutectic Mixture | - | - | 182.6 - 187.1 | [5] |
| MA/PA + 5% Sodium Stearate | - | - | 191.85 | [6] |
| Triacylglycerols | ||||
| 1,3-dipalmitoyl-2-oleoylglycerol (B142765) | Multiple peaks observed during crystallization | - | - | [7][8] |
| Other | ||||
| Poly(dodecyl 2-tetradecylmalonte) (PDTDM) | 51 | - | - | [9][10] |
Note: The thermal properties of lipids can be influenced by experimental conditions such as heating/cooling rates and the purity of the sample.
Experimental Protocol for DSC Analysis of Lipids
The following is a generalized experimental protocol for the analysis of lipids using DSC, based on common practices found in the literature.[4][11][12]
1. Sample Preparation:
-
Accurately weigh a small amount of the lipid sample (typically 5-10 mg) into a standard aluminum DSC pan. For samples with low thermal transitions, larger sample sizes (40-50 mg) in larger crucibles (e.g., 100 µL) may be used to enhance the signal.[4]
-
For crude oil samples or those containing suspended waxes, it is recommended to heat the sample at a temperature above its expected melting point (e.g., 80 °C for 2 hours) to ensure homogeneity before transferring it to the DSC pan.[11]
-
Hermetically seal the DSC pan to prevent any loss of volatile components during heating.
2. DSC Instrument Setup:
-
Use a calibrated Differential Scanning Calorimeter.
-
An empty, hermetically sealed aluminum pan is typically used as the reference. To optimize measurements, especially with larger sample sizes, the reference pan can be filled with a thermally inert material like aluminum oxide to approximate the heat capacity of the sample.[4]
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate to provide an inert atmosphere and prevent oxidation.
3. Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected first thermal transition.
-
Ramp the temperature at a controlled heating rate, commonly 10 K/min, to a final temperature well above the final melting point.[4]
-
Cool the sample back to the starting temperature at a controlled cooling rate to observe crystallization behavior.
-
A second heating scan is often performed to analyze the thermal behavior of the sample after a controlled cooling cycle, which can provide insights into polymorphism.
4. Data Analysis:
-
The DSC thermogram plots heat flow against temperature.
-
Determine the onset temperature, peak temperature (melting point), and endset temperature of thermal transitions from the thermogram.
-
Calculate the enthalpy of fusion (ΔH) by integrating the area under the melting peak. This value represents the amount of energy required to melt the sample.
Experimental Workflow for DSC Analysis
The following diagram illustrates the typical workflow for performing a DSC analysis of a lipid sample.
Caption: Workflow for DSC analysis of lipids.
References
- 1. jfda-online.com [jfda-online.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. azom.com [azom.com]
- 5. researchgate.net [researchgate.net]
- 6. inis.iaea.org [inis.iaea.org]
- 7. Kinetic analysis of nonisothermal differential scanning calorimetry of 1,3-dipalmitoyl-2-oleoylglycerol [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. "Synthesis and characterization of biodegradable palm palmitic acid bas" by ABD AL-WALI JAPIR, NADIA SALIH et al. [journals.tubitak.gov.tr]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. perkinelmer.com.ar [perkinelmer.com.ar]
- 12. Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC® - TA Instruments [tainstruments.com]
Safety Operating Guide
Proper Disposal of Myristoleyl Palmitate in a Laboratory Setting
For Immediate Implementation: This document outlines the essential procedures for the safe and compliant disposal of Myristoleyl Palmitate, ensuring the safety of laboratory personnel and adherence to environmental regulations. As a non-hazardous substance, the disposal of this compound is straightforward, yet requires careful attention to laboratory best practices and local regulations.
This compound, a wax ester, is not classified as a hazardous waste under typical conditions.[1] However, proper disposal protocols are necessary to maintain a safe and compliant laboratory environment. The primary disposal route for this chemical is landfill.[1] Always consult your institution's specific safety guidelines and local regulations before proceeding with any disposal.
Disposal Procedures for this compound and Associated Waste
The following table summarizes the recommended disposal methods for various forms of this compound waste commonly generated in a research environment.
| Waste Type | Disposal Procedure |
| Unused or Expired this compound | 1. Ensure the container is securely sealed and clearly labeled. 2. Dispose of in the general laboratory solid waste stream designated for landfill.[1] 3. Do not mix with hazardous waste streams. |
| Contaminated Labware (e.g., pipette tips, tubes, gloves) | 1. Scrape off any excess solid this compound. 2. Dispose of the labware in the appropriate solid waste container for non-hazardous materials. |
| Solutions Containing this compound | 1. This compound is not soluble in water.[1] 2. For solutions with organic solvents, treat the mixture as hazardous waste according to the solvent's disposal requirements. 3. Do not pour any solutions containing this compound down the drain.[1] |
| Spill Cleanup Material | 1. For small spills, absorb the material with an inert absorbent material (e.g., sand, earth, or vermiculite).[1] 2. Collect the absorbed material into a designated, labeled container. 3. Dispose of the container with the general solid laboratory waste.[1] |
Experimental Protocol for Spill Neutralization and Cleanup
In the event of a this compound spill, follow this detailed procedure for safe cleanup and disposal.
Materials:
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Inert absorbent material (e.g., vermiculite, sand)
-
Scoop or dustpan and brush
-
Sealable waste container
-
Waste container label
Procedure:
-
Ensure Safety: Cordon off the spill area to prevent further contamination. Ensure adequate ventilation.
-
Absorb the Spill: Cover the spill with a generous amount of inert absorbent material.
-
Collect the Waste: Carefully scoop the mixture of absorbent and this compound into a sealable waste container.
-
Label the Container: Clearly label the container as "this compound Spill Debris" and include the date.
-
Final Cleanup: Wipe the spill area with a cloth or paper towel. If necessary, a small amount of water can be used to clean the remaining residue.[1]
-
Dispose of Waste: Dispose of the sealed container and any cleaning materials in the designated non-hazardous solid waste stream.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Myristoleyl palmitate
For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Myristoleyl Palmitate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
This compound is generally not classified as a hazardous substance.[1][2] However, observing standard laboratory safety precautions is essential to ensure a safe working environment. Minor irritation may occur for individuals with heightened sensitivity, and the ingestion of large quantities may lead to nausea and vomiting.[1] The compound is combustible, and its vapors have the potential to form explosive mixtures with air under intense heat.[3][4] In the event of a fire, it may release hazardous gases such as carbon monoxide and carbon dioxide.[1][5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Notes |
| Eye Protection | Safety glasses or chemical safety goggles | Recommended as a standard precaution to prevent eye contact.[6] |
| Skin Protection | Nitrile gloves and a lab coat | While normal hand washing is generally sufficient, gloves and a lab coat are recommended to prevent skin exposure, particularly during prolonged or repeated contact.[1][6] |
| Respiratory Protection | Generally not required under normal use | A respirator may be necessary if dust is generated or if the substance is heated, leading to the formation of fumes.[1][7] |
Operational and Disposal Plans
Handling and Storage:
-
Practice standard chemical handling precautions.[1]
-
Prevent inhalation of dust or fumes.[5]
-
Ensure containers are securely sealed and stored in a cool, dry, and well-ventilated location.[1]
Spill Management:
-
Small Spills: Wipe up the affected area with a cloth or other suitable absorbent material. Clean the area with water.[1]
-
Large Spills: Contain the spill using sand or another inert absorbent material. Collect the material into a suitable container for proper disposal.[1]
Disposal:
-
All disposal activities must be conducted in compliance with local, state, and federal regulations.
-
Avoid releasing the substance into sewer systems or the environment.[1][5]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. Myristyl palmitate | C30H60O2 | CID 78294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com:443 [carlroth.com:443]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
